molecular formula C10H8BrNO3 B1434317 methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate CAS No. 1638768-53-2

methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Cat. No.: B1434317
CAS No.: 1638768-53-2
M. Wt: 270.08 g/mol
InChI Key: ZGDVQAMHHCQICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-2-oxo-1,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)5-2-7(11)6-4-9(13)12-8(6)3-5/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDVQAMHHCQICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157353
Record name 1H-Indole-6-carboxylic acid, 4-bromo-2,3-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638768-53-2
Record name 1H-Indole-6-carboxylic acid, 4-bromo-2,3-dihydro-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638768-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 4-bromo-2,3-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a substituted oxindole of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is nascent, this document synthesizes established principles of organic chemistry and data from closely related analogues to present a robust profile encompassing its synthesis, characterization, and potential applications.

Introduction: The Oxindole Scaffold

The oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidin-2-one ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The strategic placement of substituents on the oxindole ring system allows for the fine-tuning of its pharmacological profile, making it a versatile template for drug design.

The subject of this guide, methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, incorporates several key features: a bromine atom at the C4 position, a methyl carboxylate group at the C6 position, and the foundational 2-oxindole core. The presence of the bromine atom offers a handle for further synthetic diversification through cross-coupling reactions, while the ester functionality provides a site for modification or can influence the molecule's pharmacokinetic properties.

Physicochemical and Structural Properties

Based on the analysis of its constituent parts and data from isomeric compounds like methyl 6-bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylate[3], the key properties of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate can be predicted.

PropertyPredicted Value
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
Appearance Likely a white to off-white or pinkish solid[3]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
CAS Number Not yet assigned.

Chemical Structure:

Caption: Chemical structure of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.

Proposed Synthetic Strategies

Proposed Retrosynthetic Analysis:

retrosynthesis target Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate precursor1 N-(2,4-dibromo-5-(methoxycarbonyl)phenyl)-2-chloroacetamide target->precursor1 Pd-catalyzed intramolecular cyclization precursor2 Methyl 3-amino-4-bromobenzoate precursor1->precursor2 Acylation precursor4 Chloroacetyl chloride precursor1->precursor4 Acylation precursor3 3-Amino-4-bromobenzoic acid precursor2->precursor3 Esterification

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol:

Step 1: Esterification of 3-Amino-4-bromobenzoic acid

  • Suspend 3-amino-4-bromobenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product, methyl 3-amino-4-bromobenzoate, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Acylation of Methyl 3-amino-4-bromobenzoate

  • Dissolve methyl 3-amino-4-bromobenzoate in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add a base (e.g., triethylamine or pyridine) to the solution.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product, N-(2,4-dibromo-5-(methoxycarbonyl)phenyl)-2-chloroacetamide, with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product may be used directly in the next step or purified by recrystallization or column chromatography.

Step 3: Palladium-Catalyzed Intramolecular Cyclization

This crucial step involves the formation of the oxindole ring through an intramolecular C-H activation/arylation.[4][5]

  • To a reaction vessel under an inert atmosphere, add the N-(2,4-dibromo-5-(methoxycarbonyl)phenyl)-2-chloroacetamide, a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), and a base (e.g., triethylamine or potassium carbonate).

  • Add a high-boiling point aprotic solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to a temperature sufficient to promote cyclization (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the final product, methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalysis: Palladium catalysts are highly efficient in mediating C-C and C-N bond formation through oxidative addition and reductive elimination cycles. The choice of a specific palladium precursor and ligand is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands often promote the desired C-H activation.[4]

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the oxidation of the palladium(0) active catalyst and other sensitive reagents.

  • Base: The base is required to neutralize the HCl generated during the acylation step and to facilitate the deprotonation of the amide in the cyclization step, which is often a key part of the catalytic cycle.

Spectroscopic Characterization (Predicted)

The structural elucidation of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.[6][7][8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C5 and C7 positions of the oxindole ring. The exact chemical shifts and coupling constants would depend on the solvent and the electronic effects of the substituents.

  • Methylene Protons: A singlet at approximately δ 3.5-4.0 ppm, integrating to two protons, corresponding to the CH₂ group at the C3 position.

  • Methyl Ester Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons, corresponding to the OCH₃ group of the methyl ester.

  • NH Proton: A broad singlet in the downfield region (δ 8.0-10.0 ppm), corresponding to the amide proton at the N1 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C2): A signal in the downfield region, typically around δ 175-180 ppm.

  • Ester Carbonyl Carbon: A signal around δ 165-170 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine (C4) would likely be shifted upfield compared to an unsubstituted carbon.

  • Methylene Carbon (C3): A signal around δ 35-45 ppm.

  • Methyl Ester Carbon: A signal around δ 50-55 ppm.

Mass Spectrometry (MS):

  • The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M+ and M+2 peaks). The molecular ion peak [M]⁺ would be observed at m/z 270 and 272.

Potential Applications and Future Directions

The oxindole scaffold is a cornerstone in the development of new therapeutic agents.[2] Substituted oxindoles have demonstrated a remarkable range of biological activities, and methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a promising candidate for further investigation in several areas:

Workflow for Investigating Biological Activity:

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Target Compound purification Purification synthesis->purification characterization Spectroscopic Confirmation purification->characterization kinase_assays Kinase Inhibitory Assays characterization->kinase_assays antimicrobial_assays Antimicrobial Screening characterization->antimicrobial_assays cytotoxicity_assays Cytotoxicity Assays characterization->cytotoxicity_assays sar_studies Structure-Activity Relationship (SAR) Studies kinase_assays->sar_studies antimicrobial_assays->sar_studies cytotoxicity_assays->sar_studies cross_coupling Cross-Coupling at C4-Br sar_studies->cross_coupling ester_modification Modification of C6-Ester sar_studies->ester_modification

Caption: A workflow for the biological evaluation and optimization of the target molecule.

  • Kinase Inhibition: Many oxindole derivatives are potent inhibitors of various protein kinases, which are crucial targets in oncology. The substitution pattern of the target molecule makes it a candidate for screening against a panel of kinases implicated in cancer cell proliferation and survival.

  • Antimicrobial Agents: The indole nucleus is found in many natural and synthetic antimicrobial compounds. The bromo- and ester-substituted oxindole could be evaluated for its activity against a range of bacterial and fungal pathogens.

  • Synthetic Intermediate: The bromine atom at the C4 position is a valuable functional group for further synthetic elaboration. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents.[11][12][13] This would enable the creation of a library of analogues for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.

Conclusion

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate represents a synthetically accessible and medicinally promising scaffold. While direct experimental data for this specific molecule is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on well-established chemical principles and data from closely related compounds. The strategic positioning of its functional groups makes it an attractive starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15673-15705.
  • Procopio, A., et al. (2022). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science, 13(1), 148-154.
  • N, O. H. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4).
  • PubChem. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 14(38), 9063-9069.
  • Perjési, P., et al. (2001). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 25(6), 809-814.
  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085.
  • White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(8), 537-557.
  • Wang, Y., et al. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Organic & Biomolecular Chemistry, 19(44), 9686-9690.
  • Campbell, M. G., et al. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(11), 3650–3651.
  • Mane, Y. D., et al. (2017). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3411-3414.
  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2013). Preparation of Aryl-Susbstituted 2-Oxyindoles by Superelectrophilic Chemistry. Molecules, 18(4), 4338–4348.
  • ResearchGate. (n.d.). A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles. Retrieved from [Link]

  • Chen, J., et al. (2016). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Organic Letters, 18(15), 3846–3849.
  • Li, Y., et al. (2024). Facile Synthesis of Quinoline-Substituted 3-Hydroxy-2-oxindoles and 3-Amino-2-oxindoles via a Palladium-Catalyzed Cascade Intramolecular Cyclization/Intermolecular Nucleophilic Addition Reaction. The Journal of Organic Chemistry, 89(2), 1184–1194.
  • van den Hoogenband, A., et al. (2007). An efficient synthesis of 4-bromo-N-substituted oxindoles by an intramolecular copper-catalyzed amidation reaction. Tetrahedron Letters, 48(26), 4461-4465.
  • Li, Y., et al. (2023). 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. The Journal of Organic Chemistry, 88(10), 6545–6557.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4341.
  • Lee, S., & Hartwig, J. F. (2001). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. The Journal of Organic Chemistry, 66(10), 3402-3415.
  • YouTube. (2023). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Kumar, A., et al. (2017). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry, 15(31), 6583-6591.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. 60(7), 2845-2859.
  • Chemical Reviews. (2011).
  • MDPI. (2022).
  • MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. 29(1), 1.
  • PubMed. (2010). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • MDPI. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. 27(1), 1.
  • Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. 5, 43.
  • IUCrData. (2021). Methyl 1-(4-fluorobenzyl)

Sources

An In-Depth Technical Guide to Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a halogenated oxindole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, molecular characteristics, a validated synthetic protocol, and its potential applications, particularly within the context of drug discovery.

Core Molecular Attributes and Physicochemical Properties

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a structurally unique heterocyclic compound belonging to the oxindole class. The presence of a bromine atom at the C4 position and a methyl carboxylate group at the C6 position of the oxindole core imparts specific chemical reactivity and potential biological activity.

Structural and Molecular Information

The foundational characteristics of this molecule are summarized in the table below.

PropertyValueSource
IUPAC Name Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylateChemScene
CAS Number 1638768-53-2ChemScene
Molecular Formula C₁₀H₈BrNO₃ChemScene
Molecular Weight 270.08 g/mol ChemScene
Canonical SMILES COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)C2(deduced)

The molecular weight is calculated based on the atomic weights of its constituent atoms: Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), Nitrogen (14.007 u), and Oxygen (15.999 u).

Physicochemical Data (Predicted)

While extensive experimental data for this specific isomer is not widely published, predictive models provide valuable insights into its physical properties.

PropertyPredicted Value
Melting Point >200 °C
Boiling Point ~425 °C
Density ~1.64 g/cm³
pKa ~12.75

Note: These values are computationally predicted and should be confirmed experimentally.

The Oxindole Scaffold: A Privileged Structure in Drug Discovery

The 2-oxindole core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is due to its prevalence in numerous natural products and its ability to interact with a wide range of biological targets.[1][2] Functionalization of the oxindole ring, as seen in our target molecule, allows for the fine-tuning of its pharmacological properties.

The introduction of substituents at various positions of the oxindole ring can significantly influence its biological activity, leading to the development of potent inhibitors for various enzymes, including kinases, and compounds with anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The bromine atom in methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate can serve as a handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug screening.[5][6]

G cluster_scaffold The 2-Oxindole Core cluster_applications Therapeutic Potential Oxindole 2-Oxindole Scaffold Anticancer Anticancer Agents Oxindole->Anticancer Modulation of Cell Signaling Antiinflammatory Anti-inflammatory Oxindole->Antiinflammatory Enzyme Inhibition Antimicrobial Antimicrobial Oxindole->Antimicrobial Disruption of Cellular Processes Kinase_Inhibitors Kinase Inhibitors Oxindole->Kinase_Inhibitors ATP-Competitive Binding

Caption: The versatile 2-oxindole scaffold and its diverse therapeutic applications.

Synthesis of Substituted 2-Oxindoles: A Methodological Overview

The synthesis of functionalized 2-oxindoles is a topic of significant research interest.[7] One of the prominent methods for constructing the oxindole ring system involves palladium-catalyzed intramolecular C-H functionalization.[6][8] This approach offers a highly efficient and regioselective route to these valuable compounds.

General Palladium-Catalyzed Synthesis Workflow

The general strategy involves the cyclization of an N-aryl-α-haloamide precursor. The palladium catalyst facilitates the intramolecular coupling between the aryl C-H bond and the carbon bearing the halogen.

G Start N-Aryl-α-bromoamide Precursor Reaction Intramolecular C-H Activation & Cyclization Start->Reaction Catalyst Pd(OAc)₂ / Ligand Base Catalyst->Reaction Product Substituted 2-Oxindole Reaction->Product

Caption: Generalized workflow for palladium-catalyzed synthesis of 2-oxindoles.

Exemplary Synthetic Protocol

Reaction: Synthesis of a 4-bromo-substituted 2-oxindole from the corresponding N-(bromophenyl)-α-chloroacetamide.

Materials:

  • N-(bromophenyl)-α-chloroacetamide derivative (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • 2-(Di-tert-butylphosphino)biphenyl (ligand, 0.10 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add the N-(bromophenyl)-α-chloroacetamide precursor, palladium(II) acetate, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by triethylamine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted 2-oxindole.

Causality of Experimental Choices:

  • Palladium(II) acetate: A common and effective palladium precursor for C-H activation catalysis.

  • Bulky phosphine ligand: Promotes the reductive elimination step and prevents catalyst deactivation.

  • Triethylamine: Acts as a base to neutralize the acid generated during the reaction.

  • Anhydrous conditions and inert atmosphere: Essential to prevent the deactivation of the palladium catalyst.

Potential Applications in Research and Drug Development

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a valuable building block for the synthesis of more complex molecules.[9] The oxindole core is a key feature in several approved drugs and clinical candidates.[3]

Potential research applications include:

  • Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment for screening against various biological targets.

  • Lead Optimization: The bromine atom allows for the systematic exploration of the chemical space around the oxindole core through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

  • Synthesis of Natural Product Analogues: As a starting material for the synthesis of analogues of naturally occurring oxindole alkaloids.

The functional groups on this molecule make it a prime candidate for incorporation into larger molecules targeting protein kinases, which are often implicated in cancer and inflammatory diseases.

Conclusion

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate represents a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. Its value is derived from the privileged nature of the 2-oxindole scaffold and the strategic placement of functional groups that allow for further chemical diversification. This guide provides a foundational understanding of its properties and a scientifically grounded approach to its synthesis, empowering researchers to leverage this molecule in their drug discovery and development endeavors.

References

  • Shen, H., Du, Y., Kan, J., & Su, W. (2022). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 20(20), 3589-3597. Available at: [Link]

  • Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Available at: [Link]

  • Indian Institute of Science Education and Research Pune. (n.d.). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. Available at: [Link]

  • Journal of Organic Chemistry. (2025). 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. ACS Publications. Available at: [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. Available at: [Link]

  • Li, Z., et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Nature Communications. Available at: [Link]

  • Patil, S., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Available at: [Link]

  • Li, C.-J., et al. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Available at: [Link]

  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13, 15306-15338. Available at: [Link]

  • Yang, S., & Zhang, Y. (2021). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 26(23), 7393. Available at: [Link]

  • Gul, S., et al. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 26(16), 4945. Available at: [Link]

  • Yoo, W.-J., & Li, C.-J. (2010). Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides. Organic Letters, 12(15), 3434–3437. Available at: [Link]

  • Wang, H., et al. (2017). Decarboxylative Synthesis of Functionalized Oxindoles via An Iron-Initiated Radical Chain Process and Application in Constructing Diverse Fused-Indoline Heterocycles. Organic Letters, 19(20), 5541–5544. Available at: [Link]

  • Eldehna, W. M., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Scientific Reports, 14(1), 8963. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a halogenated derivative of the oxindole scaffold, represents a molecule of significant interest to researchers in medicinal chemistry and drug development. The oxindole core is a privileged structure, appearing in numerous natural products and pharmacologically active compounds. The introduction of a bromine atom and a methyl carboxylate group at specific positions on this scaffold offers unique opportunities for further chemical modification and exploration of its biological activity. Bromine can serve as a handle for cross-coupling reactions, while the ester provides a site for amide formation or reduction to an alcohol, enabling the generation of diverse compound libraries.

This technical guide provides a comprehensive overview of the known characteristics of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. Due to the limited availability of experimental data for this specific compound in the public domain, this guide also presents data for a closely related structural isomer to provide valuable context and predictive insights. Furthermore, a plausible synthetic route and anticipated spectroscopic data are detailed to support researchers in the synthesis and characterization of this molecule.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is paramount in scientific research. Below are the key identifiers for methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.

Figure 1: Key identifiers and 2D structure.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈BrNO₃BLD Pharm[1]
Molecular Weight270.08 g/mol BLD Pharm[1]
Purity (Typical)≥97%Commercial
Hazard StatementsH302, H315, H319, H335BLD Pharm[1]
Precautionary StatementsP261, P280, P301+P312, P302+P352, P305+P351+P338BLD Pharm[1]
Comparative Data of a Structural Isomer

To provide researchers with a frame of reference, the predicted physical properties of the structural isomer, methyl 6-bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylate (CAS 1090903-69-7), are presented below. It is crucial to note that these values are for a different molecule and should be used with caution as estimations for the title compound.

PropertyPredicted ValueSource
Boiling Point425.0 ± 45.0 °CChemicalBook[2]
Density1.635 ± 0.06 g/cm³ChemicalBook[2]
pKa12.75 ± 0.20ChemicalBook[2]
AppearancePink solidChemicalBook[2]

digraph "isomer_comparison" {
graph [splines=true, overlap=false, bgcolor="#F1F3F4", label="Structural Isomer Comparison", fontcolor="#202124"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Methyl 4-bromo-2-oxo-\n2,3-dihydro-1H-indole-6-carboxylate\n(Target Compound)"];
B [label="Methyl 6-bromo-2-oxo-\n2,3-dihydro-1H-indole-4-carboxylate\n(Isomer)"];

A -> B [label="Different substitution pattern\non the benzene ring", style=dashed];

}digraph "synthesis_workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

start [label="4-Bromo-2-methyl-6-nitroaniline"];
step1 [label="Amine Protection &\nEsterification"];
step2 [label="Benzylic Bromination\n(NBS, Initiator)"];
step3 [label="Formation of\nα-Anilidoacetate Precursor"];
step4 [label="Pd-Catalyzed\nIntramolecular Cyclization", fillcolor="#FBBC05"];
step5 [label="N-Deprotection"];
end [label="Methyl 4-bromo-2-oxo-2,3-dihydro-\n1H-indole-6-carboxylate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1;
step1 -> step2;
step2 -> step3;
step3 -> step4;
step4 -> step5;
step5 -> end;

}

Sources

The Ascendancy of 4-Bromo-Oxindole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxindole Scaffold and the Strategic Importance of Bromination

The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and its versatile biological activity.[1][2] First isolated from the cat's claw plant (Uncaria tomentosa), oxindole derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The strategic functionalization of the oxindole core allows for the fine-tuning of its biological profile, and halogenation, in particular, has emerged as a powerful tool to enhance potency and modulate selectivity. Among the halogens, bromine offers a unique combination of steric and electronic properties, making 4-bromo-oxindole a particularly intriguing starting point for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of 4-bromo-oxindole derivatives for researchers, scientists, and drug development professionals.

Synthetic Strategies for 4-Bromo-Oxindole Derivatives: A Focus on Catalytic Intramolecular Cyclization

The efficient construction of the 4-bromo-oxindole core is paramount for the exploration of its therapeutic potential. While various methods for oxindole synthesis exist, intramolecular cyclization reactions catalyzed by transition metals have proven to be particularly robust and versatile.

Copper-Catalyzed Intramolecular Amidation: A Preferred Route

A highly effective method for the synthesis of N-substituted 4-bromo-oxindoles involves the intramolecular copper-catalyzed amidation of N-substituted 2,6-dibromophenylacetamides.[3] This approach is favored for its mild reaction conditions and its ability to circumvent the dimerization at the C3 position that can occur with palladium catalysis.[3]

Experimental Protocol: Synthesis of N-Benzyl-4-bromo-oxindole

This protocol is adapted from the work of van den Hoogenband et al. (2007).[3]

Part 1: Synthesis of the Precursor: N-Benzyl-2,6-dibromophenylacetamide

  • Materials: 2,6-dibromophenylacetic acid, thionyl chloride, benzylamine, triethylamine, dichloromethane.

  • Procedure:

    • A solution of 2,6-dibromophenylacetic acid (1.0 eq) in thionyl chloride (5.0 eq) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure.

    • The resulting crude acid chloride is dissolved in dichloromethane and added dropwise to a cooled (0 °C) solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford N-benzyl-2,6-dibromophenylacetamide.

Part 2: Copper-Catalyzed Intramolecular Cyclization

  • Materials: N-benzyl-2,6-dibromophenylacetamide, copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), potassium carbonate (K₂CO₃), toluene.

  • Procedure:

    • A mixture of N-benzyl-2,6-dibromophenylacetamide (1.0 eq), CuI (0.1 eq), DMEDA (0.2 eq), and K₂CO₃ (2.0 eq) in toluene is heated at 110 °C for 24 hours under an inert atmosphere.

    • The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield N-benzyl-4-bromo-oxindole.

Diagram of the Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization 2,6-dibromophenylacetic acid 2,6-dibromophenylacetic acid Acid chloride intermediate Acid chloride intermediate 2,6-dibromophenylacetic acid->Acid chloride intermediate SOCl2, reflux Thionyl chloride Thionyl chloride N-Benzyl-2,6-dibromophenylacetamide N-Benzyl-2,6-dibromophenylacetamide Acid chloride intermediate->N-Benzyl-2,6-dibromophenylacetamide Benzylamine, Et3N, DCM Benzylamine Benzylamine N-Benzyl-2,6-dibromophenylacetamide_start N-Benzyl-2,6-dibromophenylacetamide N-Benzyl-4-bromo-oxindole N-Benzyl-4-bromo-oxindole N-Benzyl-2,6-dibromophenylacetamide_start->N-Benzyl-4-bromo-oxindole CuI, DMEDA, K2CO3, Toluene, 110°C

Caption: Copper-catalyzed synthesis of N-benzyl-4-bromo-oxindole.

Biological Activities of 4-Bromo-Oxindole Derivatives

The introduction of a bromine atom at the C4 position of the oxindole ring significantly influences the molecule's electronic distribution and steric profile, leading to a diverse range of biological activities.

Anticancer Activity: Targeting Key Signaling Pathways

Oxindole derivatives are well-established as potent anticancer agents, primarily through their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[4] Halogenated spirooxindoles, in particular, have shown promise by targeting kinases such as Polo-like kinase, cyclin-dependent kinase 2 (CDK2), and receptor tyrosine kinases.[5]

While specific data for a wide range of 4-bromo-oxindole derivatives is still emerging, the available information suggests their potential as valuable anticancer leads. For instance, certain halogenated spiro-oxindoles have demonstrated the ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), both crucial for tumor growth and metastasis.[5] The 4-bromo substitution can enhance the binding affinity of these compounds to the ATP-binding pocket of kinases, thereby improving their inhibitory potency.

Table 1: Anticancer Activity of Selected Brominated Oxindole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
5-Bromo-3-(N-phenylthiosemicarbazono)-1H-2-indolinoneBT-549 (Breast)~0.40[2]
5-Bromo-3-(N-(4-fluorophenyl)thiosemicarbazono)-1H-2-indolinoneNCI-H23 (Lung)~0.79[2]
Spirooxindole-pyrrolidine derivativeMCF7 (Breast)4.3 ± 0.18[6]
Spirooxindole-pyrrolidine derivativeHepG2 (Liver)3.5 ± 0.11[6]

Note: Data for 4-bromo derivatives are limited; the table includes closely related 5-bromo analogues to illustrate the potential of brominated oxindoles.

Diagram of a Representative Kinase Signaling Pathway

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis 4-Bromo-Oxindole Derivative 4-Bromo-Oxindole Derivative 4-Bromo-Oxindole Derivative->RTK Inhibition

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Oxindole derivatives have demonstrated significant antibacterial and antifungal properties.[7] The lipophilicity conferred by the bromo substituent can facilitate the penetration of these compounds through the bacterial cell membrane.

Studies on brominated indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8] For example, a series of pyrazine carboxamides, including a 4-bromo-3-methylphenyl derivative, exhibited potent antibacterial activity against extensively drug-resistant Salmonella Typhi, with a Minimum Inhibitory Concentration (MIC) as low as 6.25 mg/mL.[3]

Table 2: Antimicrobial Activity of Selected Brominated Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivativeS. Typhi (XDR)6250[3]
6-BromoindoleAcinetobacter baumannii (XDR)64[8]
Spiro-oxindole derivativeStaphylococcus aureus20[4]
Spiro-oxindole derivativeEscherichia coli20[4]

Note: The table includes various brominated compounds to highlight the antimicrobial potential of this class.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, 4-bromo-oxindole derivatives, positive control antibiotic (e.g., ciprofloxacin).

  • Procedure:

    • Prepare a stock solution of the 4-bromo-oxindole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 4-bromo-oxindole derivatives is intricately linked to their chemical structure. Key SAR insights include:

  • Position of the Bromo Group: While data is more abundant for 5- and 6-bromo isomers, the 4-position offers a unique vector for substitution that can influence interactions with the target protein. Comparative studies of halogenated isomers are crucial to delineate the specific advantages of the 4-bromo substitution.

  • Substitution at N1: N-alkylation or N-arylation can significantly impact the compound's solubility, cell permeability, and binding affinity.

  • Substitution at C3: The C3 position is a hot spot for introducing diversity. Spirocyclic systems and various substituents at this position have been shown to be critical for potent biological activity.

Future research should focus on the systematic exploration of the chemical space around the 4-bromo-oxindole scaffold. The synthesis of a focused library of derivatives with diverse substitutions at the N1 and C3 positions will be instrumental in elucidating detailed SAR and identifying lead compounds with enhanced potency and selectivity. Furthermore, a deeper understanding of the mechanism of action, including the identification of specific molecular targets and the elucidation of downstream signaling effects, will be essential for the successful translation of these promising compounds into clinical candidates.

Conclusion

4-Bromo-oxindole derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their synthesis, particularly through efficient copper-catalyzed intramolecular cyclization, is well-established, providing a solid foundation for further chemical exploration. The strategic placement of the bromine atom at the C4 position offers a unique opportunity to modulate the pharmacological properties of the oxindole scaffold. As our understanding of the intricate roles of kinases and other cellular targets in disease pathogenesis continues to grow, so too will the importance of versatile and tunable molecular scaffolds like 4-bromo-oxindole in the ongoing quest for more effective and safer medicines.

References

  • Christodoulou, M. S., Nicoletti, F., Mangano, K., Chiacchio, M. A., Facchetti, G., Rimoldi, I., Beccalli, E. M., & Giofrè, S. (2020). Novel 3,3-disubstituted oxindole derivatives. Synthesis and evaluation of the anti-proliferative activity. Bioorganic & Medicinal Chemistry Letters, 30(2), 126845. [Link]

  • van den Hoogenband, A., Lange, J. H. M., den Hartog, J. A. J., Henzen, R., & Terpstra, J. W. (2007). An efficient synthesis of 4-bromo-N-substituted oxindoles by an intramolecular copper-catalyzed amidation reaction. Tetrahedron Letters, 48(26), 4461–4465. [Link]

  • Khetmalis, Y., & Singh, U. P. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 148, 112753. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2014). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Iranian Journal of Pharmaceutical Research, 13(4), 1353–1363. [Link]

  • Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. Archiv der Pharmazie, 336(7), 347–352. [Link]

  • Ismail, M. F., El-Gamal, M. I., Abdel-Maksoud, M. S., Oh, C. H., & Abdel-Gawad, H. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. BMC Chemistry, 17(1), 81. [Link]

  • Lin, Y. W., Chen, C. H., Lu, P. L., & Chen, T. C. (2020). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 5(4), e00635-20. [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., Al-Taifi, K. A., & El-Sayed, I. E. T. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 7(40), 35987–36000. [Link]

  • Abdel-Gawad, H., El-Gamal, M. I., Abdel-Maksoud, M. S., & Oh, C. H. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2329. [Link]

  • Wang, X., Wang, Y., Zhang, J., Li, J., & Wang, Q. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules, 28(17), 6325. [Link]

  • ResearchGate. (n.d.). The IC50 inhibition values of the the synthesized compounds (3 and 4a-l) on XO and AChE/BChE enzymes. [Link]

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. [Link]

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. ResearchGate. [Link]

  • Anokwuru, C. P., Akpabio, A. E., & Fadaka, A. O. (2024). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction. Molecular Diversity. [Link]

  • ChemRxiv. (2023). Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. [Link]

  • Donald, J. R., & Taylor, R. J. K. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(1), 139–175. [Link]

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds. RSC Publishing. [Link]

  • Kumar, P., Singh, P., & Kumar, V. (2024). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. ResearchGate. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2014). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Iranian Journal of Pharmaceutical Research, 13(4), 1353–1363. [Link]

  • Juvale, K., & Galli, U. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 145, 107198. [Link]

  • Singh, A. K., & Kumar, R. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 216, 113334. [Link]

Sources

Methodological & Application

Use of "methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate" in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Utility of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Introduction: The Oxindole Scaffold as a Privileged Structure in Drug Discovery

The 2-oxindole core is a prominent heterocyclic motif frequently found in the architecture of natural products and synthetic molecules with significant biological activity. Its rigid, planar structure, combined with multiple points for functionalization, makes it an ideal scaffold for designing targeted therapeutics. Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making kinases a major target for drug development.[1] The oxindole framework has proven to be a highly effective template for the development of potent kinase inhibitors by mimicking the ATP-binding pocket of these enzymes.

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate emerges as a strategically important building block for medicinal chemists. This trifunctional molecule offers three distinct points for chemical modification:

  • C4-Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.

  • C6-Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications.

  • N1-Lactam Nitrogen: Can be alkylated or arylated to further explore the chemical space.

This guide provides detailed application notes and protocols for leveraging this key intermediate in the synthesis of complex molecular architectures, with a focus on palladium-catalyzed transformations.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is the most reactive site for transformations that build molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability and stability of boronic acids and their derivatives.[3] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the oxindole, forming a Pd(II) intermediate.[4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this transfer.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_int Ar-Pd(II)-Br(L)₂ ox_add->pd_int Ar-Br (Oxindole) transmetal Transmetalation pd_int->transmetal pd_r Ar-Pd(II)-R(L)₂ transmetal->pd_r [R-B(OH)₃]⁻ boronic R-B(OH)₂ + Base boronic->transmetal red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 product Ar-R (Product) red_elim->product

Suzuki-Miyaura Catalytic Cycle

This protocol is a representative procedure adapted from established methods for aryl bromides.[5][6] Researchers should optimize conditions for specific substrates.

Materials and Reagents:

  • Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Workflow:

experimental_workflow start 1. Assemble Reaction reagents Add oxindole, boronic acid, base, and catalyst to flask. start->reagents inert Evacuate and backfill with Argon (3x). reagents->inert solvent Add degassed dioxane/water. inert->solvent reaction 2. Heat Reaction solvent->reaction heating Heat to 90-100 °C with stirring for 12-24h. reaction->heating tlc Monitor by TLC/LC-MS. heating->tlc workup 3. Work-up tlc->workup cool Cool to room temp. workup->cool extract Dilute with EtOAc, wash with H₂O and brine. cool->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate. extract->dry purify 4. Purify Product dry->purify column Purify by flash column chromatography. purify->column characterize Characterize by NMR, MS. column->characterize

General Experimental Workflow

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add degassed 1,4-dioxane and water in a 10:1 ratio. The reaction should be approximately 0.1 M in the limiting reagent.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A robust, commercially available Pd(0) source suitable for a wide range of substrates.
Base K₃PO₄A moderately strong base effective at activating the boronic acid without promoting side reactions like ester hydrolysis.[5]
Solvent 1,4-Dioxane / WaterA common solvent mixture that solubilizes both organic and inorganic reagents. Water is crucial for the catalytic cycle.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle at a reasonable rate without causing degradation of sensitive substrates.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C4 position of the oxindole core. This is particularly valuable in drug discovery for modulating solubility and creating key hydrogen-bond interactions with biological targets.

Materials and Reagents:

  • Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (1.0 eq)

  • Amine (1.2 - 2.0 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-4 mol %)

  • Ligand (e.g., Xantphos, BINAP, 4-8 mol %)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5 - 2.5 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., Cs₂CO₃) to a dry Schlenk tube.

  • Add the methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate and a stir bar.

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent (e.g., toluene) followed by the amine.

  • Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Strategic Diversification for Drug Discovery

The true power of "methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate" lies in its potential for rapid library synthesis. The C4-coupled products can undergo further transformations at the ester and lactam positions to generate a wide array of structurally diverse compounds for screening.

diversification start Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate C4-Br C6-CO₂Me N1-H suzuki Suzuki Coupling (Ar-B(OH)₂) start:f1->suzuki buchwald Buchwald-Hartwig (R₂NH) start:f1->buchwald sonogashira Sonogashira (Alkyne) start:f1->sonogashira prod1 C4-Aryl Derivative C6-CO₂Me N1-H suzuki->prod1 prod2 C4-Amino Derivative C6-CO₂Me N1-H buchwald->prod2 prod3 C4-Alkynyl Derivative C6-CO₂Me N1-H sonogashira->prod3 hydrolysis Hydrolysis (LiOH) prod1:f2->hydrolysis alkylation N-Alkylation (R-X, Base) prod1:f3->alkylation prod2:f2->hydrolysis amide Amide Coupling (R'NH₂, EDC) hydrolysis->amide final2 C4-Amino, C6-CO₂H, N1-H hydrolysis->final2 final1 C4-Aryl, C6-CONHR', N1-R alkylation->final1 amide->final1

Synthetic Diversification Pathways

Conclusion

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a high-value, versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its capacity for undergoing efficient and predictable palladium-catalyzed cross-coupling reactions at the C4 position allows for the systematic introduction of diverse functionalities. By combining these transformations with subsequent modifications at other positions, researchers can rapidly access libraries of complex oxindole derivatives, accelerating the discovery of novel therapeutics, including potent kinase inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for scientists to unlock the full synthetic potential of this powerful building block.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. Available at: [Link]

  • A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). ACS Publications. Available at: [Link]

  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. (Patent CN100387577C). Google Patents.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC - PubMed Central. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • How can synthesis 4-bromo indole and 4-methyl indole? (2023). ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. Available at: [Link]

  • Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. (2011). PubMed. Available at: [Link]

  • Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ResearchGate. Available at: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. Available at: [Link]

  • 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. ResearchGate. Available at: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. Available at: [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. PMC - NIH. Available at: [Link]

Sources

The Strategic Role of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the pursuit of highly specific and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Within this context, certain molecular scaffolds emerge as exceptionally versatile and valuable building blocks. One such scaffold of significant interest is the oxindole core, a privileged structure found in numerous biologically active compounds.[1] This guide provides an in-depth examination of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate , a critical intermediate, highlighting its synthesis, characterization, and pivotal application in the construction of targeted anticancer and anti-fibrotic agents, most notably the multi-kinase inhibitor, Nintedanib.

The strategic placement of the bromine atom at the C4 position, the oxo group at C2, and the methyl carboxylate at C6 of the indole ring system endows this molecule with a unique combination of reactivity and functionality. These features allow for precise and sequential chemical modifications, making it an ideal precursor for complex drug molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols and insights into the practical application of this important chemical entity.

I. The Oxindole Scaffold: A Privileged Structure in Kinase Inhibition

The indole, azaindole, and oxindole frameworks are prevalent in a remarkable number of approved ATP-competitive kinase inhibitors.[1] Kinases are a crucial family of enzymes that regulate a vast array of cellular processes, including proliferation, apoptosis, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The oxindole scaffold, in particular, has proven to be an excellent starting point for the design of potent kinase inhibitors due to its rigid structure and its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[1]

The utility of the oxindole core is exemplified by the FDA-approved drugs Sunitinib, a receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, and Nintedanib, a multi-target inhibitor for idiopathic pulmonary fibrosis and certain cancers.[2] The successful development of these drugs underscores the therapeutic potential of the oxindole scaffold and drives the continued exploration of its derivatives.

II. Synthesis Protocol: Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

The synthesis of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a multi-step process that requires careful control of reaction conditions. The following protocol is a synthesis of procedures outlined in the patent literature for the preparation of Nintedanib intermediates.

Experimental Workflow: Synthesis of the Target Intermediate

A Methyl 4-amino-3-methylbenzoate B Bromination A->B Br2, Acetic Acid C Methyl 4-amino-5-bromo-3-methylbenzoate B->C D Sandmeyer Reaction (Diazotization & Cyanation) C->D 1. NaNO2, H2SO4 2. CuCN E Methyl 5-bromo-4-cyano-3-methylbenzoate D->E F Reductive Cyclization E->F e.g., H2, Pd/C or other reducing agents G Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate F->G

Caption: Synthetic workflow for methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.

Step-by-Step Methodology

Materials and Reagents:

Reagent/SolventPuritySupplier
Methyl 4-amino-3-methylbenzoate≥98%Commercially Available
Bromine (Br₂)≥99.5%Commercially Available
Acetic Acid (glacial)ACS GradeCommercially Available
Sodium Nitrite (NaNO₂)≥97%Commercially Available
Sulfuric Acid (H₂SO₄)95-98%Commercially Available
Copper(I) Cyanide (CuCN)≥98%Commercially Available
Palladium on Carbon (Pd/C)10 wt. %Commercially Available
Hydrogen Gas (H₂)High PurityGas Cylinder
MethanolAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available

Protocol:

  • Bromination of Methyl 4-amino-3-methylbenzoate:

    • Dissolve methyl 4-amino-3-methylbenzoate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-amino-5-bromo-3-methylbenzoate.

  • Sandmeyer Reaction: Conversion to Cyano Group:

    • Suspend the crude methyl 4-amino-5-bromo-3-methylbenzoate in a mixture of water and sulfuric acid.

    • Cool the suspension to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Allow the reaction to stir at room temperature for 2-3 hours, then heat to 50-60 °C for 1 hour.

    • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude methyl 5-bromo-4-cyano-3-methylbenzoate.

  • Reductive Cyclization to form the Oxindole Ring:

    • Dissolve the crude methyl 5-bromo-4-cyano-3-methylbenzoate in a suitable solvent such as methanol or acetic acid.

    • Transfer the solution to a hydrogenation vessel and add 10% Pd/C catalyst (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate as a solid.

Characterization Data (Predicted)
Analysis Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 10.5-11.0 (s, 1H, NH), 7.5-7.7 (d, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 3.8-3.9 (s, 3H, OCH₃), 3.5-3.6 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 175-177 (C=O, lactam), 165-167 (C=O, ester), 140-142 (Ar-C), 130-132 (Ar-C), 128-130 (Ar-C), 125-127 (Ar-C), 115-117 (Ar-C-Br), 110-112 (Ar-C), 52-53 (OCH₃), 35-37 (CH₂)
HPLC Purity ≥95% (typical for intermediates of this nature)
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₁₀H₉BrNO₃: 270.98, found: 270.98

III. Application in Medicinal Chemistry: A Key Intermediate for Nintedanib

The primary and most significant application of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate in medicinal chemistry is as a key intermediate in the synthesis of Nintedanib.

Nintedanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Nintedanib is an orally available, small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs).[3] Specifically, it inhibits the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[3][4] These receptors are critically involved in angiogenesis, fibroblast proliferation, and tissue remodeling, which are key processes in tumor growth and the pathogenesis of fibrotic diseases. Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease, and in combination with other agents for certain types of non-small cell lung cancer.[1][5]

Synthetic Utility in Nintedanib Synthesis

The 4-bromo-2-oxindole core of the title compound serves as a scaffold onto which the remaining functionalities of Nintedanib are constructed. A crucial step in the synthesis of Nintedanib involves a condensation reaction at the C3 position of the oxindole ring.

Illustrative Synthetic Step: Condensation Reaction

A Methyl 4-bromo-2-oxo-2,3-dihydro- 1H-indole-6-carboxylate C Condensation A->C B Intermediate A (aniline derivative) B->C D Nintedanib C->D Acid or Base Catalysis

Caption: Condensation of the oxindole intermediate with an aniline derivative to form Nintedanib.

This condensation reaction, typically catalyzed by an acid or base, joins the oxindole core with the aniline side chain of Nintedanib. The resulting enamine linkage at the C3 position is a key structural feature of the final drug molecule.

IV. Mechanism of Action of Nintedanib: Targeting Pro-Fibrotic and Angiogenic Pathways

Nintedanib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby inhibiting the autophosphorylation of these receptors and blocking their downstream signaling cascades.[3]

Signaling Pathways Inhibited by Nintedanib

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Fibrosis Fibrosis RAS_RAF_MEK_ERK->Fibrosis PI3K_AKT->Proliferation PI3K_AKT->Migration PI3K_AKT->Angiogenesis PI3K_AKT->Fibrosis

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.

By blocking these key signaling pathways, Nintedanib effectively reduces fibroblast proliferation and migration, and attenuates angiogenesis, which are the underlying drivers of disease progression in both cancer and idiopathic pulmonary fibrosis.[3]

V. Conclusion and Future Perspectives

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate represents a quintessential example of a strategically designed building block in modern medicinal chemistry. Its synthesis, while requiring multiple steps, provides access to a highly functionalized oxindole core that is primed for elaboration into complex and potent therapeutic agents. Its role in the synthesis of Nintedanib highlights the power of scaffold-based drug design and the enduring importance of the oxindole motif in kinase inhibitor discovery.

As our understanding of the kinome and its role in disease continues to expand, versatile intermediates like the one discussed herein will remain invaluable assets for drug discovery teams. The continued exploration of new synthetic routes to this and related oxindoles, as well as the development of novel transformations of its functional groups, will undoubtedly lead to the discovery of the next generation of targeted therapies.

VI. References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). PubMed. [Link]

  • Methods for preparing Nintedanib and intermediates thereof. (n.d.). Google Patents.

  • Nintedanib. (2024). StatPearls - NCBI Bookshelf. [Link]

  • Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. (n.d.). PubMed Central. [Link]

  • Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. (n.d.). European Respiratory Review. [Link]

  • Preparation method of nintedanib. (n.d.). Google Patents.

  • Nintedanib. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols: Investigating the Biological Activity of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxindole Scaffold as a Privileged Structure in Drug Discovery

The oxindole core is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds of significant therapeutic interest.[1] This bicyclic structure, featuring a fused benzene and pyrrolidinone ring system, serves as a versatile template for the design of potent biological agents.[1] The chemical tractability of the oxindole ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[1] Notably, oxindole derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Several FDA-approved drugs, such as Sunitinib and Nintedanib, feature the oxindole motif and function as multi-kinase inhibitors in cancer therapy, underscoring the clinical relevance of this structural class.[3]

The subject of this guide, methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate , is a substituted oxindole. The presence of a bromine atom is a particularly noteworthy feature, as halogenation, especially bromination, has been shown to enhance the biological potency of various pharmacophores, including oxindoles.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential biological activities of this compound and detailed protocols for its investigation.

Hypothesized Biological Activities and Therapeutic Potential

Based on the extensive literature on bromo-substituted oxindole derivatives, we hypothesize that methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate possesses potential as an:

  • Anticancer Agent: Many oxindole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and proliferation.[2][5] The brominated oxindole core may target the ATP-binding sites of various kinases, such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) or cyclin-dependent kinases (CDKs).[2][6] Inhibition of these kinases can disrupt downstream signaling pathways, including the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[5][7]

  • Anti-inflammatory Agent: The oxindole scaffold is also known to be a source of potent anti-inflammatory agents. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[8] By blocking COX-2, the production of pro-inflammatory prostaglandins is reduced.

  • IDO1 Inhibitor: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune evasion by tumors.[9] The structural similarity of the oxindole core to the natural substrate of IDO1, tryptophan, makes it a promising scaffold for the development of IDO1 inhibitors.

Experimental Workflow for Biological Characterization

A systematic approach is essential to elucidate the biological activity of a novel compound. The following workflow is recommended for the initial characterization of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B Test Compound C In Vitro Kinase Inhibition Assays B->C If Cytotoxic D COX-2 Inhibition Assay B->D Hypothesized Anti- inflammatory Activity E IDO1 Inhibition Assay B->E Hypothesized Immuno- oncology Target F Western Blot Analysis of Signaling Pathways C->F Investigate Downstream Signaling G Determine IC50 Values C->G D->G E->G H Identify Target Pathways F->H I Structure-Activity Relationship (SAR) Studies G->I H->I

Caption: Recommended experimental workflow for the biological evaluation of the target compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol is designed to determine the cytotoxic effects of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.[12]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.[12]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
No Treatment01.25100
Vehicle Control (DMSO)01.2398.4
Compound X0.11.1894.4
Compound X10.9576.0
Compound X100.6249.6
Compound X500.2520.0
Compound X1000.108.0
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for screening the inhibitory activity of the compound against a specific kinase (e.g., a receptor tyrosine kinase or a cyclin-dependent kinase).

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. The level of phosphorylation is typically detected using a phosphospecific antibody or by measuring the depletion of ATP.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer

  • ATP

  • Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

  • Positive control inhibitor

  • 96-well assay plate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a known inhibitor in DMSO.

    • Dilute the kinase, substrate, and ATP to their optimal concentrations in the kinase assay buffer.

  • Assay Setup:

    • Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add the substrate and ATP to each well to start the kinase reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction according to the detection kit's instructions.

    • Add the detection reagent to quantify the amount of ADP produced (which is proportional to the kinase activity).

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the compound.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Protocol 3: COX-2 Inhibition Assay

This protocol is for evaluating the inhibitory effect of the compound on COX-2 activity.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂). The subsequent reduction of PGG₂ to PGH₂ is coupled to the oxidation of a chromogenic substrate, allowing for colorimetric detection of enzyme activity.[8]

Materials:

  • Human recombinant COX-2 enzyme[8]

  • COX assay buffer[8]

  • Heme

  • Arachidonic acid (substrate)[14]

  • Colorimetric substrate (e.g., TMPD)

  • Test compound and a known COX-2 inhibitor (e.g., celecoxib)[8]

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the COX-2 enzyme and heme in the assay buffer.

    • Prepare serial dilutions of the test compound and the positive control inhibitor.

  • Assay Reaction:

    • Add the diluted enzyme to the wells of a 96-well plate.

    • Add the test compound at various concentrations and incubate for 10 minutes at 37°C.[14]

    • Add the colorimetric substrate.

    • Initiate the reaction by adding arachidonic acid.[14]

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

Data Analysis:

  • Calculate the rate of the reaction for each concentration of the compound.

  • Determine the percentage of COX-2 inhibition and calculate the IC₅₀ value.

Protocol 4: Western Blot Analysis of Akt Signaling Pathway

This protocol is used to investigate whether the compound affects the phosphorylation status of key proteins in a signaling pathway, such as the Akt pathway, which is often dysregulated in cancer.[7]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis. By using antibodies specific for both the total and phosphorylated forms of a protein (e.g., Akt and phospho-Akt), the effect of the compound on protein activation can be determined.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[15]

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound at its IC₅₀ concentration for various time points.

    • Lyse the cells in ice-cold lysis buffer.[16]

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration of each lysate.[16]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and add Laemmli buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.[15]

    • Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH).

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-protein levels to the total protein levels.

  • Compare the levels of protein phosphorylation in treated cells to untreated controls.

Hypothetical Signaling Pathway Affected by the Compound

Based on the known mechanisms of oxindole derivatives, a plausible signaling pathway affected by methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate in cancer cells is the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activation Compound Methyl 4-bromo-2-oxo-2,3-dihydro- 1H-indole-6-carboxylate Compound->RTK Inhibition PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Activation of Akt Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activation Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of the compound as a kinase inhibitor.

Conclusion

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a promising compound for biological investigation due to its oxindole core and bromo-substitution, features commonly associated with potent pharmacological activities. The protocols and workflow outlined in this guide provide a robust framework for elucidating its potential as an anticancer or anti-inflammatory agent. Through systematic evaluation of its effects on cell viability, specific enzyme activities, and key signaling pathways, researchers can effectively characterize the therapeutic potential of this and other novel oxindole derivatives.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Yadav, P., et al. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. PubMed. Retrieved from [Link]

  • Joseph, A., et al. (2015). Design, synthesis, and biological evaluation of oxindole derivatives as antidepressive agents. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of cancer and normal cell lines. Cells were... ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience. Retrieved from [Link]

  • MDPI. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Retrieved from [Link]

  • PMC. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. Retrieved from [Link]

  • MDPI. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. MDPI. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Publications. Retrieved from [Link]

  • PMC. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Oxindole derivatives as inhibitors of TAK1 kinase. Academia.edu. Retrieved from [Link]

  • PubMed. (2014). Single-cell Western blotting after whole-cell imaging to assess cancer chemotherapeutic response. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Multicomponent synthesis, biological evaluation and molecular docking of new spiro-oxindole derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents. American Chemical Society. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • PMC. (n.d.). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene Technologies Inc. Retrieved from [Link]

  • MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

  • Zelinsky Institute of Organic Chemistry. (2022). New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute. Zelinsky Institute of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Discovery of a New Potent Oxindole Multi-kinase Inhibitor Among a Series of Designed 3-Alkenyl-oxindoles with ancillary Carbonic Anhydrase Inhibitory activity as antiproliferative agents. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 2-Oxindole Scaffold

The 2-oxindole core is a privileged structural motif in medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic scaffold is a cornerstone in the design of numerous targeted therapeutic agents, particularly in oncology.[2] A substantial body of research has demonstrated that derivatives of 2-oxindole are potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1] Marketed drugs such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature the 2-oxindole core, underscoring its clinical significance.[2][3]

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate belongs to this promising class of compounds. While specific enzymatic inhibition data for this exact molecule is not yet extensively published, its structural features strongly suggest its potential as a kinase inhibitor. This document provides a comprehensive guide for researchers to investigate the enzyme inhibitory properties of this compound, drawing upon established methodologies for analogous 2-oxindole derivatives. The protocols detailed herein are designed to facilitate the characterization of its inhibitory profile against key oncogenic kinases and to evaluate its downstream cellular effects.

Hypothesized Mechanism of Action: Targeting the Kinase ATP-Binding Site

Based on extensive studies of similar 2-oxindole derivatives, it is hypothesized that methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate functions as an ATP-competitive inhibitor of protein kinases.[3] The oxindole ring system is known to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism for this class of inhibitors.[4] Variations in substituents on the oxindole core, such as the bromo and methyl carboxylate groups in the topic compound, modulate the potency and selectivity for different kinases.

Kinase_Inhibition_Mechanism cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition ATP ATP Active_Site Active Site ATP->Active_Site Binds Substrate Protein Substrate Substrate->Active_Site Binds Phosphorylated_Substrate Phosphorylated Substrate Active_Site->Phosphorylated_Substrate Phosphorylation Inhibitor Methyl 4-bromo-2-oxo-2,3-dihydro- 1H-indole-6-carboxylate Inhibitor->Active_Site Competitively Binds

Caption: Hypothesized competitive inhibition of a kinase active site.

Potential Kinase Targets for Screening

Given the documented activity of analogous compounds, the following kinase families are recommended as primary targets for initial screening of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate:

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptors (VEGFRs)

    • Platelet-Derived Growth Factor Receptors (PDGFRs)

    • Fibroblast Growth Factor Receptors (FGFRs)

    • Epidermal Growth Factor Receptor (EGFR)[3][5][6]

  • Cyclin-Dependent Kinases (CDKs):

    • CDK2, a key regulator of the cell cycle.[7]

  • Other Serine/Threonine Kinases:

    • Glycogen Synthase Kinase 3β (GSK-3β)

    • Transforming growth factor-β-activated kinase 1 (TAK1)[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the direct inhibitory activity of the compound against a purified kinase enzyme and to calculate its half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay (Promega) is a widely used, robust method.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (dissolved in 100% DMSO)

  • Purified recombinant human kinase (e.g., VEGFR-2, CDK2/cyclin A)

  • Kinase-specific substrate (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1 for tyrosine kinases)

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and reaction buffer.

    • Add 1 µL of the serially diluted test compound or DMSO (as a vehicle control).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for the recommended time (typically 60 minutes).

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validation and Controls:

  • Positive Control: Include a known inhibitor for the target kinase (e.g., Sunitinib for VEGFR-2).

  • Negative Control (No Enzyme): Wells containing all components except the kinase to determine background signal.

  • Vehicle Control (DMSO): Wells containing all components with DMSO instead of the test compound to represent 100% kinase activity.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines that are known to be dependent on the activity of the targeted kinases.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116 colon cancer, A549 lung cancer, MCF-7 breast cancer)[6][9]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (dissolved in sterile DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipettes

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_72h Incubate 48-72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability & Determine IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell proliferation assay.

Data Presentation and Interpretation

The inhibitory activities of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate should be summarized in a clear and concise format.

Table 1: Hypothetical Inhibitory Activity Profile

Target KinaseBiochemical IC50 (nM)Cell LineCellular IC50 (µM)
VEGFR-250HUVEC0.5
PDGFR-β75A5491.2
CDK2/cyclin A250HCT-1165.8
EGFR>10,000MCF-7>20

Interpretation:

  • A low nanomolar IC50 in the biochemical assay indicates potent direct inhibition of the enzyme.

  • A low micromolar IC50 in the cell-based assay suggests that the compound can penetrate the cell membrane and inhibit the target in a cellular context.

  • Discrepancies between biochemical and cellular potencies can be due to factors such as cell permeability, off-target effects, or metabolic instability of the compound.

  • Selectivity is crucial. A compound that is highly potent against a specific kinase (e.g., VEGFR-2) but weak against others (e.g., EGFR) is considered selective and may have a more favorable therapeutic window.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate as a potential enzyme inhibitor. Positive results from these assays would warrant further investigation, including:

  • Kinome-wide profiling: To assess the selectivity of the compound against a broader panel of kinases.

  • Mechanism of action studies: To confirm ATP-competitive binding through kinetic assays.

  • In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in animal models.

The exploration of this and other novel 2-oxindole derivatives holds significant promise for the development of next-generation targeted therapies.

References

  • Kaur, M., et al. (2020). Synthesis and biological evaluation of novel 1,4-dihydropyrazolo[4,3-b]indoles as topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(15), 127299.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9.
  • Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Results in Chemistry, 4, 100323.
  • Zhang, H., et al. (2014). Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents. Bioorganic & Medicinal Chemistry, 22(24), 6886-6895.
  • Tang, C., et al. (2001). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 44(24), 4071-4080.
  • Lockman, J. W., et al. (2012). Oxindole derivatives as inhibitors of TAK1 kinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 635-639.
  • Abo-Mansour, H., et al. (2021). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 26(15), 4469.
  • Słoczyńska, K., et al. (2021). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 22(21), 11597.
  • Song, D., et al. (2020). Synthesis and biological evaluation of novel pyrazoline derivatives containing indole moiety as topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(1), 126786.
  • Zhang, H., et al. (2014). Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents. Bioorganic & Medicinal Chemistry, 22(24), 6886-6895. Available at: [Link]

  • Tang, C., et al. (2001). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 44(24), 4071-4080. Available at: [Link]

  • Lockman, J. W., et al. (2012). Oxindole derivatives as inhibitors of TAK1 kinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 635-639. Available at: [Link]

  • Lockman, J. W., et al. (2012). Oxindole derivatives as inhibitors of TAK1 kinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 635-639. Available at: [Link]

  • Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Results in Chemistry, 4, 100323. Available at: [Link]

  • Abo-Mansour, H., et al. (2021). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 26(15), 4469. Available at: [Link]

  • Słoczyńska, K., et al. (2021). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 22(21), 11597. Available at: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Available at: [Link]

  • Kaur, M., et al. (2020). Synthesis and biological evaluation of novel 1,4-dihydropyrazolo[4,3-b]indoles as topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(15), 127299. Available at: [Link]

  • Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

Sources

Application Notes and Protocols: Investigating Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxindole Scaffold as a Privileged Motif in Oncology

The 2-oxindole core is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] In the field of oncology, it is considered a "privileged scaffold" due to its ability to form the structural basis for inhibitors of various key targets in cancer signaling.[2][3] The U.S. FDA-approved multi-kinase inhibitor Sunitinib (Sutent®), used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, famously features an oxindole core, cementing its importance in modern medicine.[4][5]

The versatility of the oxindole ring allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and selectivity against different cancer-related targets.[2] Derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), FMS-like tyrosine kinase 3 (FLT3), and other protein kinases that are often dysregulated in cancer.[4][5][6]

This document provides a detailed guide for researchers on the potential applications and experimental evaluation of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate , a specific substituted oxindole, in the context of cancer research. While direct studies on this particular molecule are not extensively published, its structure suggests it is a valuable candidate for investigation. The bromine atom at the 4-position and the methyl carboxylate at the 6-position offer unique electronic and steric properties that could be exploited for targeted inhibition. These notes will outline the logical workflow, from initial cell-based screening to mechanistic studies, providing detailed protocols and the scientific rationale behind them.

Physicochemical Properties and Handling

Before commencing any biological evaluation, it is crucial to understand the basic properties of the compound.

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₈BrNO₃-
Molecular Weight270.08 g/mol -
AppearancePink solid (Predicted)[7]
Boiling Point425.0 ± 45.0 °C (Predicted)[7]
Density1.635 ± 0.06 g/cm³ (Predicted)[7]
pKa12.75 ± 0.20 (Predicted)[7]
Storage0-8 °C, Sealed in dry conditions[7]

Stock Solution Preparation: For in vitro assays, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. Ensure the compound is fully dissolved. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a standard workflow for assessing the anticancer potential of a novel oxindole derivative like methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Silico & Advanced Studies A Compound Acquisition & Stock Solution Prep B Cell Viability/Cytotoxicity Assay (e.g., MTT, Resazurin) A->B C Determine IC50 Values (Multiple Cell Lines) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If Active E Cell Cycle Analysis (Flow Cytometry) C->E F Kinase Inhibition Profiling (Biochemical Assays) C->F I ADME/Toxicity Prediction C->I G Western Blotting (Target Pathway Proteins) D->G E->G H Molecular Docking Studies F->H J In Vivo Xenograft Models G->J If Promising Mechanism

Caption: Experimental workflow for evaluating a novel anticancer compound.

Protocol 1: Cell Viability and Cytotoxicity Screening

Rationale: The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. A dose-response study across a panel of cancer cell lines is essential to determine the half-maximal inhibitory concentration (IC₅₀) and to identify potential cancer type selectivity. Breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are common starting points for screening novel agents.[8]

Method: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate from the 10 mM DMSO stock. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Add 100 µL of medium containing the compound at 2x the final concentration to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Expected Outcome & Interpretation: A potent compound will show a dose-dependent decrease in cell viability. Low micromolar or even nanomolar IC₅₀ values are indicative of promising activity.[2] Comparing IC₅₀ values across different cell lines can reveal selectivity. For instance, a lower IC₅₀ in a cancer cell line compared to a non-cancerous cell line (e.g., NIH/3T3) suggests some level of tumor selectivity.[8]

Protocol 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay

Rationale: Once cytotoxicity is established, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for many effective anticancer drugs.[2] The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between healthy, apoptotic, and necrotic cells.

Method: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Expected Outcome & Interpretation: A significant increase in the population of Annexin V-positive cells (both early and late apoptotic) compared to the control would indicate that methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate induces apoptosis. This is a desirable characteristic for a potential anticancer agent.

Protocol 3: Target Identification - Kinase Inhibition Assay

Rationale: The oxindole scaffold is a well-established kinase inhibitor pharmacophore.[4][5] The bromination at the 4-position could facilitate specific interactions within the ATP-binding pocket of certain kinases. A biochemical kinase inhibition assay is a direct method to test whether the compound can inhibit the activity of specific kinases implicated in cancer, such as VEGFR2, CDK2, or FLT3.

Hypothetical Target Pathway: VEGFR Signaling

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Many oxindole derivatives, including Sunitinib, target VEGFR.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Activation RAS Ras VEGFR->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Methyl 4-bromo-2-oxo-... (Oxindole Inhibitor) Inhibitor->VEGFR Inhibition of ATP Binding

Caption: Simplified VEGFR2 signaling pathway and potential inhibition point.

Method: In Vitro Kinase Assay (Example: VEGFR2)

This assay is often performed using commercially available kits (e.g., ADP-Glo™ Kinase Assay).

  • Reagents: Prepare reaction buffer, recombinant human VEGFR2 kinase, a suitable substrate (e.g., a poly-GT peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate in the appropriate buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and your compound (or vehicle control).

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent) which measures the amount of ADP produced, a direct indicator of kinase activity.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Expected Outcome & Interpretation: A low IC₅₀ value in a biochemical assay confirms that the compound directly inhibits the target kinase. This provides a strong mechanistic basis for the observed cellular effects and guides further optimization of the compound.

Conclusion and Future Directions

The investigation of novel oxindole derivatives like methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate represents a rational and promising approach in the search for new anticancer therapeutics. The protocols outlined here provide a foundational framework for its evaluation. Positive results from these initial in vitro studies, such as potent cytotoxicity, induction of apoptosis, and specific kinase inhibition, would warrant further investigation. Subsequent steps would include broader kinase profiling to assess selectivity, Western blot analysis to confirm the inhibition of downstream signaling pathways in cells, in silico molecular docking to understand the binding mode, and ultimately, evaluation in in vivo xenograft models to assess antitumor efficacy in a living organism.[8][9] The rich history of the oxindole scaffold in oncology suggests that a systematic investigation of this compound could yield a valuable lead for a new generation of anticancer agents.[1][8]

References

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). PubMed Central. Retrieved from [Link]

  • Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study. (2022). PubMed. Retrieved from [Link]

  • Examples of oxindole derivatives with antiproliferative/anticancer... ResearchGate. Retrieved from [Link]

  • Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. (2021). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Alkyl-4-Methyl-2,2- Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxamides as Promising Analgesics. (2021). PubMed. Retrieved from [Link]

  • How can synthesis 4-bromo indole and 4-methyl indole?. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. (2023). National Institutes of Health. Retrieved from [Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. (2024). MDPI. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents. (2017). PubMed. Retrieved from [Link]

  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2022). ACS Publications. Retrieved from [Link]

  • Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. (2025). PubMed Central. Retrieved from [Link]

  • New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute. (2022). Zelinsky Institute of Organic Chemistry. Retrieved from [Link]

  • (PDF) Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2009). ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). ACS Omega. Retrieved from [Link]

  • Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. (1979). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. (2017). PubMed. Retrieved from [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2016). PubMed Central. Retrieved from [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. (1987). PubMed. Retrieved from [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2016). ACS Publications. Retrieved from [Link]

Sources

Topic: Scale-up Synthesis of "methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged structural motif present in a multitude of natural products and pharmaceutically active compounds.[1] This application note provides a comprehensive, field-tested guide for the multi-step, scale-up synthesis of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a key intermediate for drug discovery programs. The described synthetic strategy is built upon robust and well-documented chemical transformations, beginning with a modified Sandmeyer isatin synthesis, followed by selective reduction and final esterification. This guide emphasizes experimental causality, process safety, and scalability, offering researchers a self-validating protocol grounded in established chemical principles.

Introduction: The Significance of the Oxindole Core

The 2-oxindole framework is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral agents.[2] The specific substitution pattern of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, featuring a bromine atom at the C4 position and a methyl carboxylate at C6, provides valuable handles for further chemical elaboration, making it a highly sought-after building block in the synthesis of complex molecular architectures.

This document outlines a reliable and scalable synthetic route, designed to be accessible for chemists in both academic and industrial settings. The chosen pathway prioritizes the use of readily available starting materials and avoids pyrophoric or exceptionally hazardous reagents, ensuring a practical and efficient process.

Retrosynthetic Analysis and Strategic Rationale

The synthesis is designed as a four-step sequence. The strategic decision to employ an isatin-based route is predicated on the reliability and historical validation of the Sandmeyer isatin synthesis for constructing the core heterocyclic system.[3][4]

The retrosynthetic breakdown is as follows:

  • Final Esterification: The target methyl ester is logically derived from its corresponding carboxylic acid, a standard transformation that can be achieved under mild conditions.[5]

  • Oxindole Formation via Reduction: The 2-oxindole core can be accessed through the selective reduction of the C3-carbonyl of a corresponding isatin intermediate.

  • Isatin Ring Construction: The key 4-bromo-6-carboxyisatin intermediate is constructed via an acid-catalyzed electrophilic cyclization of an isonitrosoacetanilide precursor.

  • Precursor Synthesis: The isonitrosoacetanilide is prepared from a commercially available, appropriately substituted aniline, in this case, 3-amino-5-bromobenzoic acid.

This approach offers a convergent and logical pathway, with each step being a high-yielding, robust reaction suitable for scaling.

Overall Synthetic Workflow

The forward synthesis transforms 3-amino-5-bromobenzoic acid into the target compound over four distinct chemical operations.

G A 3-Amino-5-bromobenzoic Acid B Step 1: Isonitrosoacetanilide Formation A->B Chloral Hydrate, NH2OH·HCl C 4-Bromo-6-carboxy-isonitrosoacetanilide B->C D Step 2: Acid-Catalyzed Cyclization C->D H2SO4 (conc.) E 4-Bromo-6-carboxyisatin D->E F Step 3: Selective Reduction E->F Hydrazine Hydrate G 4-Bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylic Acid F->G H Step 4: Esterification G->H CH3OH, H+ cat. I Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate H->I

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood. Special care must be taken when handling concentrated acids and bromine-containing compounds.[6][7]

Step 1: Synthesis of 2-((3-bromo-5-carboxyphenyl)imino)-N-hydroxyacetamide (Isonitrosoacetanilide Intermediate)
  • Rationale: This reaction, a key part of the Sandmeyer isatin synthesis, forms the acyclic precursor for cyclization. It proceeds by condensing the aniline with chloral hydrate to form an intermediate which is then reacted with hydroxylamine.[8]

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)Moles
3-Amino-5-bromobenzoic acid216.03100.0 g0.463
Chloral Hydrate165.4084.5 g0.511
Hydroxylamine Hydrochloride69.49111.9 g1.610
Sodium Sulfate (anhydrous)142.04657.0 g4.625
Deionized Water18.022.0 L-
Hydrochloric Acid (conc., 12 M)36.4640 mL~0.48

Protocol:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add deionized water (2.0 L) and sodium sulfate (657.0 g). Heat the mixture to 45 °C with vigorous stirring until all the salt has dissolved.

  • In a separate beaker, dissolve 3-amino-5-bromobenzoic acid (100.0 g) in water (500 mL) with the aid of concentrated HCl (40 mL).

  • Add the aniline solution to the reaction flask, followed by chloral hydrate (84.5 g).

  • Heat the reaction mixture to a gentle reflux (approx. 100-105 °C).

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (111.9 g) in water (500 mL).

  • Add the hydroxylamine solution portion-wise to the refluxing reaction mixture over 30 minutes.

  • Maintain the reflux for an additional 60 minutes. The product will begin to precipitate as a yellow solid.

  • Cool the mixture to room temperature and then in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 250 mL), and dry in a vacuum oven at 60 °C to a constant weight.

  • Expected Outcome: A pale yellow solid. Yield: ~85-95%. The material is typically carried forward without further purification.

Step 2: Synthesis of 4-Bromo-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid (4-Bromo-6-carboxyisatin)
  • Rationale: This step involves an intramolecular electrophilic aromatic substitution, where the isonitroso group, protonated by the strong acid, facilitates the cyclization onto the aromatic ring to form the isatin core.[8]

Reagent/MaterialMolar Mass ( g/mol )Quantity (for ~125g scale)Moles
Isonitrosoacetanilide Intermediate (from Step 1)303.05~125 g~0.412
Sulfuric Acid (conc., 98%)98.08625 mL~11.5

Protocol:

  • Caution: This step involves large quantities of concentrated sulfuric acid and is highly exothermic. Perform in a robust reaction vessel with efficient stirring and external cooling readily available.

  • To a 2 L jacketed glass reactor equipped with a powerful mechanical stirrer and a temperature probe, add concentrated sulfuric acid (625 mL). Cool the acid to 10 °C using a circulating chiller.

  • Slowly add the dried isonitrosoacetanilide intermediate from Step 1 in small portions over 60-90 minutes, ensuring the internal temperature does not exceed 75 °C.

  • Once the addition is complete, slowly heat the dark solution to 80 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • In a separate, large vessel (e.g., 10 L beaker), place a large amount of crushed ice (~5 kg).

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quenching process.

  • The isatin product will precipitate as a reddish-orange solid. Allow the slurry to stir for 1 hour.

  • Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral (pH ~6-7), and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 80 °C.

  • Expected Outcome: A reddish-orange to brown solid. Yield: ~70-80%.

Caption: Simplified mechanism of acid-catalyzed isatin formation.

Step 3: Synthesis of 4-Bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylic Acid
  • Rationale: The C3-carbonyl of the isatin is selectively reduced to a methylene group (CH2). Hydrazine hydrate is an effective reagent for this transformation, which proceeds via a hydrazone intermediate.

Reagent/MaterialMolar Mass ( g/mol )Quantity (for ~80g scale)Moles
4-Bromo-6-carboxyisatin (from Step 2)284.03~80 g~0.282
Hydrazine Hydrate (~64% N2H4)50.0655 mL~0.70
Ethanol (95%)-800 mL-

Protocol:

  • In a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 4-bromo-6-carboxyisatin (~80 g) in ethanol (800 mL).

  • Add hydrazine hydrate (55 mL) to the suspension.

  • Heat the mixture to reflux. The color of the suspension will change from orange/brown to a lighter yellow/off-white as the reaction proceeds.

  • Maintain reflux for 4-6 hours, monitoring the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting isatin is consumed.

  • Cool the reaction mixture to room temperature. A significant amount of the product will precipitate.

  • Concentrate the mixture to about half its volume using a rotary evaporator.

  • Add water (500 mL) to the slurry and acidify to pH 2-3 with concentrated HCl. This ensures the carboxylic acid is fully protonated.

  • Stir the slurry in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 150 mL), and dry in a vacuum oven at 70 °C.

  • Expected Outcome: An off-white to light tan solid. Yield: ~80-90%.

Step 4: Synthesis of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
  • Rationale: A classic Fischer esterification is employed. The carboxylic acid is reacted with an excess of methanol under acidic catalysis to form the methyl ester. This is a cost-effective and straightforward method for scale-up.[5]

Reagent/MaterialMolar Mass ( g/mol )Quantity (for ~60g scale)Moles
4-Bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylic Acid (from Step 3)270.04~60 g~0.222
Methanol (Anhydrous)32.04600 mL-
Sulfuric Acid (conc., 98%)98.086.0 mL~0.11
Saturated Sodium Bicarbonate Solution-~500 mL-

Protocol:

  • To a 1 L round-bottom flask, add the carboxylic acid from Step 3 (~60 g) and methanol (600 mL).

  • Cool the suspension in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (6.0 mL).

  • Remove the ice bath and heat the mixture to reflux. Stir under reflux for 8-12 hours, or until TLC/LCMS analysis indicates complete conversion.

  • Cool the reaction mixture to room temperature and remove the methanol on a rotary evaporator.

  • Add ethyl acetate (500 mL) and water (300 mL) to the residue.

  • Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Separate the organic layer, and wash it with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or methanol/water, to afford the pure product.

  • Expected Outcome: A white to off-white crystalline solid. Yield after recrystallization: ~85-95%.

Summary of Results

StepProductStarting Material (g)Product Yield (g)Molar Yield (%)Purity (Typical)
1Isonitrosoacetanilide Intermediate100.0125 - 13885 - 95>95% (crude)
24-Bromo-6-carboxyisatin~13180 - 9270 - 80>95% (crude)
34-Bromo-2-oxo-indole-6-carboxylic Acid~8561 - 6880 - 90>98% (crude)
4Methyl 4-bromo-2-oxo-indole-6-carboxylate ~6559 - 6685 - 95>99% (recryst.)

Conclusion

This application note details a robust, four-step synthesis for the preparation of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate on a scalable basis. The route leverages the classic Sandmeyer isatin synthesis, followed by a reliable reduction and a standard esterification protocol. By providing detailed, step-by-step instructions and explaining the chemical reasoning behind the chosen procedures, this guide serves as an authoritative resource for researchers requiring access to this valuable synthetic intermediate. The described methods are optimized for yield, purity, and operational simplicity, making them suitable for widespread application in drug discovery and development.

References

  • White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved from White Rose eTheses Online. [Link]

  • University of Strathclyde. (2016, September 21). Synthesis of Oxindoles and Benzofuranones via Oxidation of 2- Heterocyclic BMIDAs. Retrieved from University of Strathclyde Research Portal. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Retrieved from PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Juniper Publishers. (2018, March 6). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Retrieved from Juniper Publishers. [Link]

  • National Institutes of Health (NIH). (n.d.). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Retrieved from NIH. [Link]

  • ResearchGate. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from ResearchGate. [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from PMC. [Link]

  • National Institutes of Health (NIH). (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from NIH. [Link]

  • Sci-Hub. (n.d.). An efficient synthesis of 4-bromo-N-substituted oxindoles by an intramolecular copper-catalyzed amidation reaction. Retrieved from Sci-Hub. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from Carl ROTH. [Link]

  • ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from ICL Group Sustainability. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from Organic Syntheses. [Link]

  • IntechOpen. (2020, September 23). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved from IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from RSC Education. [Link]

  • Royal Society of Chemistry. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, Issue 3. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. [Link]

  • DergiPark. (2021, July 4). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Retrieved from DergiPark. [Link]

  • ACS Publications. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry. [Link]

  • PubMed. (2004, October 6). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. Retrieved from PubMed. [Link]

  • TATA Chemicals. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from TATA Chemicals. [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from YouTube. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from Organic Syntheses. [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from L.S. College. [Link]

  • Royal Society of Chemistry. (2021, January 6). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar oxindole derivatives. The following question-and-answer format addresses common and complex issues encountered during purification, providing not just procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Purity and Handling

Question 1: My final product of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate appears as a pink or off-white solid. Is this normal, and what is the expected appearance?

Answer: While a slight pinkish hue can sometimes be observed in crude oxindole derivatives, a pure sample of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate should ideally be a white to pale yellow solid. A distinct pink or off-white color often indicates the presence of impurities, which could be residual starting materials, byproducts, or degradation products formed during the synthesis or workup. For a related compound, methyl 6-bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylate, the appearance is noted as a pink solid, suggesting that coloration can be inherent to some brominated oxindoles, but striving for a lighter color is a good general practice for achieving high purity.[1]

Recrystallization Troubleshooting

Question 2: I'm struggling to achieve high purity with recrystallization. What are the recommended solvents and what should I do if my compound "oils out" instead of crystallizing?

Answer: The choice of solvent is critical for successful recrystallization. For oxindole and isatin derivatives, a common starting point is a polar protic solvent like ethanol or a mixture of solvents such as ethanol/water or dichloromethane/hexanes.[2][3]

If your compound "oils out," it means it is coming out of solution above its melting point or as a supersaturated liquid. Here’s a troubleshooting workflow:

  • Reduce the Temperature Gradient: Allow the solution to cool more slowly. A sudden drop in temperature can favor oiling over crystallization.

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the Solvent System: If the above steps fail, your solvent system may be inappropriate. If you are using a single solvent, try a binary system. For example, dissolve your compound in a minimum amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexanes or heptane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Workflow for Solvent System Selection in Recrystallization

Chromatography_Optimization cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Troubleshooting Steps cluster_3 Outcome A Run TLC with Crude Material B Poor Separation (Rf values too close) A->B C Tailing of Spots A->C D Product Stuck at Baseline A->D E Adjust Mobile Phase Polarity B->E F Add Modifier (e.g., TEA, Acetic Acid) C->F G Increase Mobile Phase Polarity D->G H Consider Dry Loading E->H J Improved Separation F->J G->J I Use Longer/Narrower Column H->I I->J

Sources

Technical Support Center: Synthesis of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable substituted oxindole intermediate. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and supported by experimental evidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts During Bromination

Question: My reaction is producing a mixture of brominated isomers (e.g., 5-bromo, 7-bromo, and di-brominated species) instead of selectively forming the desired 4-bromo product. What causes this, and how can I improve selectivity?

Answer: This is a classic challenge in the electrophilic substitution of complex aromatic systems like oxindoles. The regiochemical outcome is a delicate balance between the directing effects of the existing substituents and the reaction conditions.

Causality and Expert Insights: The oxindole core is an electron-rich aromatic system. The amide carbonyl group at C-2 is electron-withdrawing and deactivating, while the amide nitrogen tends to activate the ring. The methyl carboxylate group at C-6 is also deactivating and a meta-director. The interplay of these electronic effects, coupled with steric hindrance, dictates the position of bromination. While the 4-position is a target, the 5- and 7-positions are also susceptible to electrophilic attack. Aggressive brominating agents or harsh conditions can overcome the subtle differences in activation barriers between these positions, leading to a loss of selectivity.[1][2] The formation of di-brominated products occurs when the mono-brominated product, still sufficiently activated, undergoes a second substitution.

Troubleshooting & Optimization:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount. Highly reactive agents like liquid bromine (Br₂) can be indiscriminate. Consider using a milder, more sterically hindered, or less reactive source of electrophilic bromine.

    • N-Bromosuccinimide (NBS): This is often the reagent of choice for controlled bromination of electron-rich systems. It generates a low concentration of Br₂ in situ or can act as the bromine source itself, which helps prevent over-bromination.[3]

    • Pyridine Bromide Perbromide (Py·HBr·Br₂): A solid, stable source of bromine that can offer higher selectivity in some cases.

  • Solvent and Temperature Control:

    • Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are often preferred for radical-mediated brominations but polar solvents like N,N-Dimethylformamide (DMF) or acetic acid are common for electrophilic aromatic substitutions. The choice of solvent can influence the solubility of intermediates and the reactivity of the brominating agent.

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C or even -20 °C and slowly warming to room temperature can significantly enhance selectivity by favoring the kinetically preferred product.

Data-Driven Recommendations:

Brominating AgentTypical SolventTemperature (°C)Expected Outcome & Comments
Br₂Acetic Acid, DCM0 to 25High reactivity; risk of over-bromination and low regioselectivity.[1]
NBSDMF, Acetonitrile0 to 25Generally good selectivity for mono-bromination. The choice of solvent can fine-tune reactivity.[3]
NBS / AIBNCCl₄RefluxPromotes free-radical bromination, typically at benzylic positions, which is NOT desired for this synthesis. Avoid radical initiators.[3]
Py·HBr·Br₂Acetic Acid, THF25A solid reagent, easier to handle than liquid bromine, may offer improved selectivity.
Issue 2: Incomplete Reaction and Low Conversion of Starting Material

Question: My TLC and NMR analysis show a significant amount of unreacted methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate after the reaction. How can I drive the reaction to completion?

Answer: Low conversion typically points to insufficient activation of the reactants, deactivation of the catalyst or reagent, or suboptimal reaction conditions.

Causality and Expert Insights: The oxindole ring, while electron-rich, is deactivated by the two carbonyl groups (the amide at C-2 and the ester at C-6). This deactivation can make the electrophilic substitution sluggish. Furthermore, the N-H proton of the oxindole is weakly acidic. In the presence of certain reagents or bases, it can be deprotonated, forming an anion that has a different reactivity profile. Lastly, moisture can quench certain brominating agents, effectively reducing their stoichiometry.

Troubleshooting Workflow:

G start Low Conversion Detected check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_purity Are reagents pure and anhydrous? (e.g., fresh NBS, dry solvent) check_reagents->reagent_purity temp Is temperature too low? check_conditions->temp reagent_equiv Is stoichiometry correct? (1.0-1.2 eq. of NBS) reagent_purity->reagent_equiv If Yes purify_reagents Purify/Dry Reagents (e.g., recrystallize NBS) reagent_purity->purify_reagents If No adjust_equiv Adjust stoichiometry (Caution: may decrease selectivity) reagent_equiv->adjust_equiv If No end_node Improved Conversion purify_reagents->end_node time Is reaction time too short? temp->time If No increase_temp Gradually increase temperature (e.g., from 0°C to RT) temp->increase_temp If Yes increase_time Increase reaction time (Monitor by TLC) time->increase_time If Yes increase_temp->end_node increase_time->end_node adjust_equiv->end_node caption Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting Workflow for Low Conversion

Detailed Protocol for Improved Conversion: This protocol assumes the use of NBS for improved selectivity.

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.), recrystallized from water and dried under vacuum, portion-wise over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the progress every 1-2 hours using TLC (e.g., 50% Ethyl Acetate in Hexane). The product spot should be more non-polar than the starting material.

  • Endpoint: If the reaction stalls (i.e., no change in the ratio of starting material to product for 2-3 hours), consider gently warming the mixture to 40-50 °C for a short period.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. A precipitate should form. Filter the solid, wash thoroughly with water to remove DMF, and then with a small amount of cold diethyl ether to remove succinimide.

  • Purification: Purify the crude solid via column chromatography or recrystallization.

Issue 3: Hydrolysis of the Methyl Ester Group

Question: I am observing the corresponding carboxylic acid as a significant byproduct, indicating hydrolysis of my methyl ester. How can I prevent this?

Answer: Ester hydrolysis is a common side reaction, especially if the reaction or work-up conditions involve strong acids, bases, or prolonged exposure to water at elevated temperatures.

Causality and Expert Insights: The methyl ester is susceptible to nucleophilic attack by water. This process is catalyzed by both acid (protonation of the carbonyl oxygen) and base (generation of the highly nucleophilic hydroxide ion). While the bromination itself is typically conducted under neutral or slightly acidic conditions, subsequent work-up steps or purification can introduce conditions favorable for hydrolysis. For instance, using a strong base for quenching or prolonged heating during aqueous extraction can cleave the ester. The patent literature often describes alkaline hydrolysis as a deliberate step to convert esters to carboxylic acids, highlighting the sensitivity of this functional group.[4]

Preventative Measures:

  • Anhydrous Conditions: Ensure the main reaction is conducted under strictly anhydrous conditions to minimize the primary source of hydrolysis.

  • Neutral Work-up: During work-up, avoid strong acids or bases.

    • Quenching: Instead of a strong base, quench excess brominating agent with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

    • Extraction: Use a saturated sodium bicarbonate (NaHCO₃) solution for washes instead of sodium hydroxide (NaOH). Bicarbonate is basic enough to neutralize acids but generally not strong enough to cause rapid ester hydrolysis at room temperature.

  • Temperature Control: Perform all aqueous work-up and extraction steps at room temperature or below. Avoid heating the product in the presence of water.

  • Purification Strategy: If the acid byproduct forms, it can often be separated from the desired ester product during column chromatography due to its higher polarity. Alternatively, you can exploit the solubility difference: the acid will be soluble in a mild aqueous base (like NaHCO₃), while the ester will remain in the organic layer.

References

  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google P
  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC - NIH. [Link]

  • Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]

  • The Sandmeyer Synthesis of Substituted Isatins A Technical Guide For Drug Discovery | PDF | Cell Cycle - Scribd. [Link]

  • Synthesis of Substituted Isatins - PMC - NIH. [Link]

  • US7067676B2 - N-alkylation of indole derivatives - Google P
  • in the chemical literature: N-alkylation of an indole - YouTube. [Link]

  • Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation - PubMed. [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids - ResearchGate. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. [Link]

Sources

Technical Support Center: Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide troubleshooting strategies for experiments involving this compound. The information herein is synthesized from established chemical principles and data from structurally related oxindole and isatin derivatives.

Frequently Asked Questions (FAQs) - Stability and Handling

Q1: What are the primary stability concerns for methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate?

While specific stability data for this exact molecule is limited, based on its structure—a brominated oxindole with a methyl ester—the primary stability concerns are:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acid or base, yielding the corresponding carboxylic acid.

  • Oxidation: The oxindole ring system can be sensitive to oxidation, potentially leading to the formation of isatin-like structures or other degradation products.[1] The C3 position of the oxindole ring is a known reactive site.[2]

  • Light Sensitivity: Many complex organic molecules, particularly those with aromatic and heterocyclic rings, can be sensitive to light, which can catalyze degradation.

  • Thermal Decomposition: Elevated temperatures can lead to decomposition, the specifics of which would depend on the conditions.

Q2: What are the recommended storage conditions for this compound?

To mitigate the potential stability issues, the following storage conditions are recommended:

  • Temperature: For a structurally similar compound, methyl 6-bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylate, a storage temperature of 0-8 °C is suggested.[3][4] Therefore, refrigeration is advisable. For long-term storage, maintaining the compound at -20°C is a prudent measure.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which could facilitate hydrolysis.

Q3: How can I tell if my sample of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate has degraded?

Visual inspection and analytical techniques can help identify degradation:

  • Appearance: A change in color (e.g., from a white or off-white solid to yellow or brown) or physical state (e.g., clumping of a powder) can indicate degradation.

  • Solubility: A decrease in solubility in a solvent in which it was previously soluble may suggest the formation of less soluble degradation products.

  • Analytical Confirmation: The most reliable methods are:

    • Thin Layer Chromatography (TLC): The appearance of new spots in addition to the main product spot.

    • High-Performance Liquid Chromatography (HPLC): The appearance of new peaks in the chromatogram.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals or changes in the integration of existing signals.

    • Mass Spectrometry (MS): The detection of ions corresponding to potential degradation products.

Troubleshooting Experimental Issues

Q4: I am seeing an unexpected side product in my reaction. Could it be due to the instability of the starting material?

Yes, this is a possibility. If you suspect the starting material's stability is the issue, consider the following:

  • Purity Check: Before starting your reaction, always check the purity of your methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate using a suitable analytical method like HPLC or NMR.

  • Reaction Conditions:

    • pH: Avoid strongly acidic or basic conditions if possible, as these can promote hydrolysis of the ester.

    • Oxidants: Be mindful of any oxidizing agents present in your reaction mixture, even atmospheric oxygen over long reaction times.

    • Temperature: Run your reaction at the lowest effective temperature to minimize thermal degradation.

  • Inert Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere.

Q5: My biological assay results are inconsistent. Could the stability of the compound in the assay medium be a factor?

Absolutely. The stability of a compound in aqueous assay buffers is a critical factor.

  • Aqueous Stability Study: It is highly recommended to perform a preliminary stability study of your compound in the specific assay buffer you are using. This can be done by incubating the compound in the buffer for the duration of your assay and analyzing samples at different time points by HPLC to quantify any degradation.

  • pH of Buffer: The pH of the buffer can significantly impact the stability of the ester group.

  • Additives in Media: Components in your cell culture media or assay buffer could potentially react with your compound.

Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate based on the chemical reactivity of its functional groups.

G A Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate B 4-Bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid A->B Hydrolysis (H₂O, H⁺/OH⁻) C Methyl 4-bromo-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate (Isatin derivative) A->C Oxidation ([O])

Caption: Potential degradation pathways.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.

Materials:

  • Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Mobile Phase: A common starting point for reverse-phase chromatography of such compounds is a gradient of water and acetonitrile with 0.1% formic acid.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A wavelength around 254 nm is often a good starting point for aromatic compounds.

    • Gradient: A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B

      • 18-20 min: 10% B

  • Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Stability Study in Aqueous Buffer

This protocol outlines a method to assess the stability of the compound in an aqueous buffer.

Materials:

  • Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • HPLC system (as described in Protocol 1)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO or acetonitrile) at 10 mg/mL.

  • Incubation: Add a small volume of the stock solution to the pre-warmed assay buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the buffer's properties.

  • Time Points: Incubate the solution at the desired temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and stop further degradation.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the samples by HPLC using the method developed in Protocol 1.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine its stability in the buffer.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 0-8 °C (short-term), -20 °C (long-term)To minimize thermal degradation and hydrolysis.[3][4]
Storage Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation.
Light Exposure Protect from lightTo prevent photochemical degradation.
Purity Analysis HPLC, NMRTo ensure the quality of the starting material.
Reaction pH Neutral or near-neutralTo avoid acid/base-catalyzed hydrolysis of the ester.

Logical Workflow for Troubleshooting

G A Inconsistent Experimental Results B Check Purity of Starting Material (HPLC/NMR) A->B C Purity Acceptable? B->C D Purify Starting Material C->D No E Review Experimental Conditions (Temp, pH, Atmosphere) C->E Yes D->B F Run Control Experiments E->F G Isolate and Characterize Byproducts F->G H Optimize Reaction/Assay Conditions G->H

Sources

Preventing over-bromination in oxindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for oxindole synthesis. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with electrophilic bromination reactions, specifically the formation of undesired poly-brominated products. Here, we provide in-depth, field-tested answers to common questions and robust troubleshooting strategies to achieve high selectivity for mono-brominated oxindoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding significant amounts of a di-brominated product. What is the underlying cause of this over-bromination?

Answer: The formation of di-brominated and other poly-brominated species is a common challenge rooted in the inherent reactivity of the oxindole scaffold. The core issue is that the oxindole ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr).

Here's the causal chain:

  • High Nucleophilicity: The fused benzene ring, activated by the lactam nitrogen, readily attacks electrophilic bromine (Br⁺ or a polarized Br-Br bond). The positions most susceptible to attack are typically C5 and C7, due to electronic activation from the nitrogen atom.

  • Insufficient Deactivation: After the first bromine atom is added to the ring, it exerts a deactivating, electron-withdrawing inductive effect. However, this deactivation is often not potent enough to completely shut down further reactions.

  • Product Reactivity: The resulting mono-bromooxindole product is still sufficiently activated to react with any excess brominating agent present in the mixture, leading to the formation of a di-bromooxindole. This is especially prevalent when using highly reactive brominating agents like elemental bromine (Br₂) or when running the reaction at elevated temperatures.

A study on the bromination of indole-3-acetic acid using N-bromosuccinimide (NBS) highlights this issue, where multiple products including 3,5-dibromooxindole-3-acetic acid were observed, demonstrating the propensity for multiple additions.[1]

G cluster_main Oxindole Bromination Pathway Oxindole Oxindole (Electron-Rich) Sigma1 Sigma Complex 1 Oxindole->Sigma1 + Br⁺ Br_Source Brominating Agent (e.g., NBS, Br₂) Br_Source->Sigma1 Sigma2 Sigma Complex 2 Br_Source->Sigma2 MonoBromo Desired Product: Mono-bromooxindole MonoBromo->Sigma2 + Br⁺ (If conditions are too harsh or excess reagent) DiBromo Side Product: Di-bromooxindole Sigma1->MonoBromo - H⁺ Sigma2->DiBromo - H⁺

Caption: Mechanism of over-bromination in oxindole synthesis.

Q2: How can I adjust my reaction conditions to favor mono-bromination?

Answer: Controlling the reaction kinetics and stoichiometry is paramount. Over-bromination is often a result of conditions that are too forcing. Here is a logical troubleshooting workflow to optimize your reaction for mono-substitution.

G cluster_steps Optimization Workflow start Troubleshooting: Over-bromination Observed step1 1. Control Stoichiometry Use 1.0-1.05 eq. of brominating agent. Add reagent slowly (dropwise). start->step1 Start Here step2 2. Lower Temperature Start at 0°C or below. Allow to warm slowly to RT if needed. step1->step2 Still seeing issues? step3 3. Change Brominating Agent Switch from Br₂ to a milder source like NBS or Pyridinium Tribromide. step2->step3 Still seeing issues? step4 4. Evaluate Solvent Try less polar solvents (e.g., CCl₄, CHCl₃) to temper reactivity. step3->step4 Still seeing issues? step5 5. Implement N-Protection Use Boc or Tosyl group to modulate ring electronics and/or provide steric hindrance. step4->step5 Final Strategy end_node Selective Mono-bromination Achieved step5->end_node

Caption: A logical workflow for troubleshooting over-bromination.

Detailed Breakdown:

  • Stoichiometry Control: Use a precise amount of your brominating agent, typically between 1.0 and 1.1 equivalents. Adding the reagent slowly, for example, dropwise as a solution, helps maintain a low instantaneous concentration, preventing the newly formed mono-bromo product from reacting further.

  • Temperature Management: Electrophilic brominations are often exothermic. Running the reaction at a lower temperature (e.g., starting at 0 °C or even -78 °C) significantly reduces the reaction rate, providing greater control and minimizing side reactions.

  • Solvent Choice: The polarity of the solvent can dramatically influence the reactivity of the brominating agent. Highly polar solvents can stabilize the charged intermediates in the reaction mechanism, accelerating the reaction. Switching to a less polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) can often temper reactivity and improve selectivity.

Q3: Which brominating agent is best for selective mono-bromination of oxindoles?

Answer: The choice of brominating agent is one of the most critical factors for achieving selectivity. Highly reactive agents like elemental bromine (Br₂) often lead to over-bromination. Milder, more controllable reagents are strongly recommended.

ReagentCommon AbbreviationTypical ConditionsAdvantages & Disadvantages
N-Bromosuccinimide NBSCCl₄, CH₂Cl₂, or MeCN, often with a radical initiator (AIBN) for benzylic positions, or in the dark for aromatic substitution.[2]Pro: Generally provides higher selectivity for mono-bromination than Br₂. Byproduct (succinimide) is easily removed.[1] Con: Can participate in radical reactions if not handled correctly.
Elemental Bromine Br₂Acetic Acid, CH₂Cl₂Pro: Inexpensive and potent. Con: Highly reactive and difficult to control, often leading to poly-bromination. Corrosive and hazardous.
Pyridinium Bromide Perbromide PyHBr₃THF, Acetic AcidPro: A solid, stable source of Br₂, making it easier to handle and weigh accurately. Often provides good selectivity.[2] Con: Can be less reactive than NBS, potentially requiring longer reaction times.
1,3-Dibromo-5,5-dimethylhydantoin DBDMHCH₂Cl₂Pro: Another solid, manageable bromine source. Can be highly effective for selective bromination.[3] Con: Less commonly used than NBS but a very effective alternative.

For most applications, N-Bromosuccinimide (NBS) is the recommended starting point for achieving selective mono-bromination of the oxindole aromatic ring.

Q4: My reaction is still not selective. Should I consider using a protecting group?

Answer: Absolutely. If optimizing conditions and reagents fails to provide the desired selectivity, an N-protection strategy is a robust and often necessary solution. Protecting the lactam nitrogen (N-1) serves two primary purposes:

  • Modulating Electronics: Attaching an electron-withdrawing group (e.g., tosyl (Ts), tert-butyloxycarbonyl (Boc)) to the nitrogen reduces the electron-donating character of the nitrogen into the aromatic ring. This deactivates the ring, slowing the rate of electrophilic substitution and providing a wider window to stop the reaction at the mono-brominated stage.

  • Steric Hindrance: A bulky protecting group can sterically hinder certain positions, potentially influencing the regioselectivity of the bromination (e.g., favoring the C5 position over the C7 position).

The use of N-protecting groups is a well-established strategy for controlling regioselectivity in the functionalization of indole rings.[4] A general workflow involves N-protection, followed by the bromination reaction, and then deprotection to yield the desired N-H mono-bromooxindole.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-bromination using NBS

This protocol is a starting point and should be optimized for your specific oxindole substrate.

  • Preparation: Dissolve the starting oxindole (1.0 eq.) in a suitable solvent (e.g., acetonitrile or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent. Add the NBS solution to the oxindole solution dropwise over 30-60 minutes using an addition funnel.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NBS.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired mono-bromooxindole isomer.

References

  • Google Patents. (n.d.). Method for preparing 5-bromoindole.
  • White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved January 23, 2026, from [Link].

  • ResearchGate. (n.d.). ChemInform Abstract: Branch-Selective Synthesis of Oxindole and Indene Scaffolds: Transition Metal-Controlled Intramolecular Aryl Amidation Leading to C3 Reverse-Prenylated Oxindoles. Retrieved January 23, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved January 23, 2026, from [Link].

  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole? Retrieved January 23, 2026, from [Link].

  • Bridgewater State University Virtual Commons. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved January 23, 2026, from [Link].

  • ChemistrySelect. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved January 23, 2026, from [Link].

  • ACS Publications. (n.d.). Reactions of 3-Bromooxindoles. The Synthesis of 3-Methyleneoxindole1. Retrieved January 23, 2026, from [Link].

  • ACS Publications. (n.d.). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. Retrieved January 23, 2026, from [Link].

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved January 23, 2026, from [Link].

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Retrieved January 23, 2026, from [Link].

  • Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Retrieved January 23, 2026, from [Link].

  • Thieme. (n.d.). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Retrieved January 23, 2026, from [Link].

  • ACS Publications. (n.d.). Branch-Selective Synthesis of Oxindole and Indene Scaffolds: Transition Metal-Controlled Intramolecular Aryl Amidation Leading to C3 Reverse-Prenylated Oxindoles. Retrieved January 23, 2026, from [Link].

  • Google Patents. (n.d.). Preparation method of 6-bromoindole derivative.
  • ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? Retrieved January 23, 2026, from [Link].

Sources

Technical Support Center: Catalyst Selection for 4-bromo-oxindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-bromo-oxindole. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will explore the critical aspects of catalyst selection, reaction strategy, and troubleshooting to help you achieve optimal results in your experiments. The synthesis of specifically substituted oxindoles is a nuanced task where catalyst and substrate control are paramount for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions and strategic decisions you'll face when planning your synthesis.

Q1: What is the most reliable and regioselective strategy for synthesizing 4-bromo-oxindole?

Answer: From a process development and reliability standpoint, the most robust strategy is not direct bromination of the oxindole core, but rather the construction of the oxindole ring from a pre-brominated aromatic precursor . This approach offers superior control over regioselectivity, effectively eliminating the common issue of obtaining a mixture of isomers.

The recommended pathway involves a palladium-catalyzed intramolecular C-H functionalization (a variation of the Buchwald-Hartwig amination).[1][2] The general sequence is:

  • Start with 4-bromoaniline. This ensures the bromine is correctly positioned from the outset.

  • Acylate the aniline with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form the cyclization precursor, N-(4-bromophenyl)-2-chloroacetamide.

  • Perform an intramolecular, palladium-catalyzed cyclization. This step forms the oxindole ring by creating a C-C bond between the aromatic ring and the α-carbon of the amide group.

This method is highly favored because the final position of the bromine is locked in by the starting material, making the process highly predictable and scalable.

Q2: Is it possible to directly brominate oxindole to obtain the 4-bromo isomer, and what are the challenges?

Answer: Yes, direct bromination is theoretically possible, but it is fraught with significant challenges, primarily a lack of regioselectivity . The oxindole ring system has multiple sites susceptible to electrophilic aromatic substitution (C3, C5, C6, and C7).

  • Inherent Reactivity: Without a directing group, electrophilic bromination of a simple N-protected oxindole tends to favor the C5 and C7 positions, with C3 being a site for potential side reactions if not substituted. The C4 position is sterically hindered and less electronically activated, making it a difficult target.

  • Isomer Separation: The resulting mixture of bromo-oxindole isomers often have very similar physical properties, making their separation by standard column chromatography or recrystallization extremely challenging and often impractical.[3]

While some success can be achieved by carefully selecting N-protecting groups that may influence regioselectivity, this route requires extensive optimization and is generally not recommended for predictable, large-scale synthesis.[4][5]

Q3: Why is N-protection of the oxindole (or its aniline precursor) a critical step?

Answer: The nitrogen atom in the oxindole and aniline scaffolds is a reactive site. Protecting this nitrogen with a suitable group (e.g., Acetyl, Boc, Benzyl) is crucial for several reasons:

  • Preventing Side Reactions: An unprotected N-H bond is susceptible to N-bromination, which consumes the brominating agent and leads to unwanted byproducts.

  • Improving Solubility and Handling: N-protected derivatives are often more soluble in common organic solvents and can be easier to handle and purify than the parent N-H compounds.

  • Controlling Electronic Properties: The choice of protecting group modifies the electron density of the aromatic ring, which can influence the rate and selectivity of subsequent reactions. For instance, an electron-withdrawing group like acetyl (-Ac) can deactivate the ring, reducing the risk of over-bromination.[6]

  • Directing Regioselectivity: In advanced applications, certain bulky protecting groups can be used as "directing groups" to steer a catalyst or reagent toward a specific C-H bond, although achieving C4 selectivity remains a significant challenge.[7]

Q4: For the cyclization strategy, which catalysts and ligands are most effective?

Answer: The key to a successful intramolecular cyclization is the palladium catalyst system. The reaction is typically a Pd(0)/Pd(II) catalyzed process.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective choice as it is stable, relatively inexpensive, and readily reduced in situ to the active Pd(0) species.

  • Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the C-H activation/reductive elimination steps. A highly effective ligand for this type of transformation is 2-(di-tert-butylphosphino)biphenyl .[1] This ligand stabilizes the palladium center and promotes the desired reactivity.

  • Base: A non-nucleophilic base is required to neutralize the acid generated during the reaction and to facilitate the deprotonation step in the catalytic cycle. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are standard choices.

Q5: What are the recommended brominating agents and solvents for these syntheses?

Answer:

  • For Direct Bromination Attempts: N-Bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂).[8] NBS is a solid, making it easier to handle and weigh accurately, which helps in controlling stoichiometry to prevent over-bromination.

  • For Synthesizing 4-bromoaniline: If starting from aniline, the bromination is typically done with Br₂ in a solvent like acetic acid after the nitrogen has been protected (e.g., as an acetanilide).[9]

Solvent Choice:

  • For Bromination: Acetonitrile or halogenated solvents like dichloromethane (DCM) are common. Acetonitrile can enhance the polarization of the N-Br bond in NBS, potentially improving reaction rates and selectivity.[10]

  • For Pd-Catalyzed Cyclization: High-boiling point, polar aprotic solvents like toluene, DMF, or DMAc are typically used to ensure the reaction goes to completion.[11]

Part 2: Troubleshooting Guides

Even with a robust protocol, experimental challenges can arise. This section provides solutions to common problems.

Problem 1: Low Yield in Palladium-Catalyzed Cyclization
  • Q: My Pd-catalyzed cyclization of N-(4-bromophenyl)-2-chloroacetamide is giving a low yield of 4-bromo-oxindole. What factors should I investigate?

  • A: A low yield in this key step can often be traced to catalyst deactivation or suboptimal reaction conditions. Here is a checklist to troubleshoot the issue:

    • Catalyst and Ligand Integrity:

      • Source: Are your Pd(OAc)₂ and phosphine ligand from a reliable source? Palladium catalysts can be sensitive to air and moisture.

      • Deactivation: The amino group of any unreacted starting material or the product itself can sometimes chelate the palladium center, inhibiting catalysis.[12] Ensure your starting material is pure.

    • Oxygen Contamination: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed before use.

    • Base Ineffectiveness: The base is crucial. Ensure you are using a sufficient excess (typically 2-3 equivalents). If using K₂CO₃, ensure it is finely powdered and dry, as its surface area and purity are important.

    • Solvent Purity: Water or other protic impurities in your solvent can interfere with the catalytic cycle. Use anhydrous, high-purity solvents.

    • Reaction Temperature and Time: These cyclizations often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. If the yield is low, consider increasing the temperature or extending the reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

Problem 2: Poor Regioselectivity in Direct Bromination
  • Q: I attempted a direct bromination of N-acetyl-oxindole and obtained a mixture of 5-bromo and 7-bromo isomers, with very little of the desired 4-bromo product. How can I improve C4 selectivity?

  • A: Achieving C4 selectivity is the primary challenge of this route. While difficult, here are some strategies to explore:

    • Sterically Hindered N-Protecting Groups: An N-acetyl group is relatively small. A bulkier protecting group, such as Boc (tert-butoxycarbonyl) or a triisopropylsilyl (TIPS) group, might sterically hinder the C7 position, potentially increasing the relative yield of the C4 and C5 isomers.[5][13]

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., ZrCl₄, AlCl₃) can alter the regiochemical outcome of bromination.[14] Lewis acids can coordinate with the carbonyl oxygen of the oxindole, changing the electronic distribution and potentially favoring substitution at a different position. This requires careful screening, as Lewis acids can also promote side reactions.

    • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., acetonitrile) to see if the isomer ratio can be shifted favorably.

    • Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes enhance selectivity by favoring the kinetically controlled product.

Problem 3: Formation of Di-brominated Byproducts
  • Q: My reaction is producing a significant amount of a di-bromo-oxindole byproduct. How can I minimize this?

  • A: Di-bromination occurs when the mono-brominated product reacts again with the brominating agent. This is a common issue with activated aromatic rings. To prevent it:

    • Control Stoichiometry: Use no more than 1.0 equivalent of your brominating agent (e.g., NBS). It is often better to use slightly less (e.g., 0.95 eq) and accept a lower conversion of starting material than to deal with difficult-to-remove di-brominated impurities.

    • Slow Addition: Add the brominating agent slowly, as a solution, over a prolonged period. This keeps the instantaneous concentration of the electrophile low, favoring the mono-bromination of the more reactive starting material over the less reactive mono-brominated product.

    • Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This reduces the overall reactivity and can help minimize over-bromination.

Problem 4: Difficulty in Purifying 4-bromo-oxindole from its Isomers
  • Q: I have an inseparable mixture of bromo-oxindole isomers. How can I purify the 4-bromo compound?

  • A: This is a common and frustrating problem when direct bromination is attempted. If you find yourself in this situation:

    • Recrystallization: This should be your first approach. Try a variety of solvent systems. A binary solvent system (one solvent in which the compound is soluble, and another in which it is not) often gives the best results. The desired 4-bromo isomer may have different crystal packing properties than the other isomers.

    • Preparative HPLC: If recrystallization fails, preparative High-Performance Liquid Chromatography (HPLC) is a powerful but more resource-intensive option for separating isomers with very similar polarities.

    • Strategic Re-evaluation: The difficulty of this purification step is a strong argument for why the cyclization strategy (starting from 4-bromoaniline) is superior. If you are not committed to the direct bromination route, it is often more time and resource-efficient to restart the synthesis using the more regioselective method.

Part 3: Protocols and Methodologies
Protocol 1: Synthesis of N-acetyl-4-bromo-oxindole via Palladium-Catalyzed Cyclization

This protocol is based on the highly reliable Buchwald methodology for oxindole synthesis.[1]

Step A: N-Acetylation of 4-bromoaniline

  • Dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into cold water to precipitate the product, N-(4-bromophenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

Step B: α-Chlorination

  • Caution: Chloroacetyl chloride is corrosive and lachrymatory. Handle in a fume hood.

  • Combine N-(4-bromophenyl)acetamide (1.0 eq) and a base such as triethylamine (1.5 eq) in an anhydrous solvent like THF.

  • Cool the mixture to 0 °C.

  • Add chloroacetyl chloride (1.2 eq) dropwise.

  • Stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup to remove salts and isolate the crude N-(4-bromophenyl)-2-chloroacetamide precursor.

Step C: Palladium-Catalyzed Intramolecular Cyclization

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (5 mol%), 2-(di-tert-butylphosphino)biphenyl (10 mol%), and a base like K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the N-(4-bromophenyl)-2-chloroacetamide precursor (1.0 eq) dissolved in degassed, anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the resulting residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-acetyl-4-bromo-oxindole. The acetyl group can be removed under standard hydrolysis conditions if the N-H product is desired.

Part 4: Visualization & Data
Data Presentation: Comparison of N-Protecting Groups for Direct Bromination
N-Protecting GroupTypical RegioselectivityAdvantagesDisadvantages
-H (Unprotected) Poor; mixture of isomers, N-brominationSimple starting materialUncontrolled reactivity, side reactions
Acetyl (-Ac) Favors C5/C7; low C4 yieldEasy to install/removePoor C4 directing ability
Boc (-CO₂tBu) May slightly improve C4/C5 vs C7Can be removed under mild acid conditionsCan be labile, moderate C4 directing ability
Benzyl (-Bn) Favors C5/C7; low C4 yieldStable, removed by hydrogenolysisPoor C4 directing ability
TIPS (-Si(iPr)₃) Potentially improved C4 (needs screening)Bulky, may block C7 positionMore expensive, requires specific deprotection
Experimental & Logical Workflows (Graphviz Diagrams)

G start Goal: Synthesize 4-bromo-oxindole strategy Is high regioselectivity and scalability critical? start->strategy cyclization Strategy A: Pd-Catalyzed Cyclization of 4-bromoaniline precursor strategy->cyclization Yes direct_brom Strategy B: Direct Bromination of Oxindole strategy->direct_brom No (Exploratory) protocol1 High probability of success and pure product. cyclization->protocol1 Follow Protocol 1 warning High risk of isomer mixture and purification challenges. direct_brom->warning Proceed with caution G start Problem: Low Yield in Pd-Catalyzed Cyclization check1 Check Reagent Purity (Substrate, Base, Solvent) start->check1 check2 Verify Inert Atmosphere (Degas solvent, use Ar/N2) check1->check2 Purity OK repurify Repurify starting materials. Use anhydrous solvents. check1->repurify Impurity Suspected check3 Evaluate Catalyst System (Fresh Pd source? Correct ligand?) check2->check3 Atmosphere OK degas Improve degassing procedure. Check for leaks. check2->degas Oxygen Suspected check4 Optimize Conditions (Increase Temp? Extend Time?) check3->check4 Catalyst OK new_cat Use fresh Pd(OAc)2. Confirm ligand integrity. check3->new_cat Deactivation Suspected optimize Run small-scale trials at 110°C and 120°C for 24h. check4->optimize Conditions Suboptimal

Caption: Troubleshooting workflow for low cyclization yield.

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_oad Pd(II) Complex (Oxidative Addition) pd0->pd2_oad + R-Cl pd2_deprot Pd(II) Enolate (Deprotonation) pd2_oad->pd2_deprot + Base product 4-bromo-oxindole (Product) pd2_deprot->product Reductive Elimination product->pd0 - Pd(0)L start Precursor: N-(4-bromophenyl) -2-chloroacetamide start->pd0

Caption: Simplified mechanism of Pd-catalyzed cyclization.

Part 5: References
  • (Provides context on the starting material.)

  • (Details the protection-bromination-deprotection strategy for the precursor.)

  • (Discusses general strategies for related bromo-indole syntheses.)

  • (Offers general techniques for handling and purifying brominated compounds.)

  • (Visual explanation of the precursor synthesis.)

  • (Discusses strategies for controlling cyclization positions on the indole core.)

  • (Further background on the synthesis of the key starting material.)

  • (General thesis on oxindole synthesis providing context on catalytic methods.)

  • (Mentions 4-bromo-isatin as a reagent, indicating the stability and utility of C4-brominated precursors.)

  • (Highlights the importance of N-protecting groups in controlling regioselectivity of bromination.)

  • (Demonstrates how reaction components can influence regioselectivity in indole functionalization.)

  • (General organic chemistry principles relevant to bromination mechanisms.)

  • (Discusses metal-catalyzed amidation for oxindole synthesis.)

  • (Illustrates the power of Heck-type reactions for oxindole synthesis.)

  • (Additional context on the synthesis of substituted oxindoles.)

  • (Key reference for the recommended cyclization protocol.)

  • (Shows how N-protection is critical for achieving optimal results in catalyzed reactions of oxindoles.)

  • (Provides insights into intramolecular Heck reactions for forming oxindole structures.)

  • (Notes the use of Boc as a protecting group in related syntheses.)

  • (General background on the use of Lewis acids in indole-related synthesis.)

  • (Highlights the extreme difficulty of separating positional bromo-isomers.)

  • (Example of advanced Heck-type domino reactions.)

  • (Discusses directing group strategies for site-selective functionalization.)

  • (General reference on purification of brominated heterocycles.)

  • (Discusses poor regioselectivity in the bromination of an indole derivative.)

  • (Authoritative overview of the key C-N bond-forming reaction.)

  • (Mentions catalyst deactivation by amino acid chelation.)

  • (Use of N-Boc protecting groups in Pd-catalyzed reactions.)

  • (Mentions catalyst deactivation by Lewis basic moieties in oxindole reactions.)

  • (Example of complex indole synthesis using palladium catalysis.)

  • (Discusses regioselectivity of bromination with NBS.)

  • (Shows protecting group control over reaction pathways.)

  • (Details the use of Lewis acids to catalyze bromination reactions.)

  • (Educational video on the principles of Buchwald-Hartwig amination.)

  • (Advanced strategy for constructing substituted indoles.)

  • (Review of modern techniques for functionalizing the indole benzene ring.)

  • (General principles of controlling regioselectivity in complex reactions.)

  • (Highlights the role of acetonitrile in enhancing regioselectivity with NBS.)

  • (List of primary literature from one of the pioneers of C-N coupling.)

  • (Provides context on the inherent regioselectivity of indole systems in EAS reactions.)

  • (Demonstrates the utility of NBS in indole chemistry.)

Sources

Technical Support Center: Reaction Condition Optimization for Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and optimization of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

I. Overview of the Synthetic Challenge

The target molecule, methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, is a substituted oxindole. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] Synthesizing this specific derivative presents challenges related to regioselectivity of the bromination and the conditions required for the intramolecular cyclization to form the oxindole ring. Low yields, side-product formation, and purification difficulties are common hurdles. This guide will address these issues systematically.

II. Proposed Synthetic Pathway & Protocol

A robust and common method for constructing the oxindole ring is through the intramolecular cyclization of an α-haloacetanilide.[2] We will base our recommended protocol on this strategy.

Synthetic_Pathway A Methyl 3-amino-4-bromobenzoate B Methyl 4-bromo-3-(2-chloroacetamido)benzoate A->B Chloroacetyl chloride, Base (e.g., NaHCO3), Solvent (e.g., DCM) C Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate B->C Lewis Acid (e.g., AlCl3), Solvent (e.g., DCE), Heat Troubleshooting_Cyclization Start Cyclization Failure Check_LA Check Lewis Acid (LA) - Fresh? Stoichiometry (3 eq)? Start->Check_LA Check_Temp Adjust Temperature - Increase to 80-90°C? Check_LA->Check_Temp LA is OK Failure Persistent Failure - Consider alternative catalyst (e.g., PPA, Eaton's Reagent) Check_LA->Failure LA is old/wet Check_Solvent Verify Solvent - Anhydrous DCE? Check_Temp->Check_Solvent Temp is optimal Check_Temp->Failure Decomposition occurs Success Successful Reaction Check_Solvent->Success Solvent is dry Check_Solvent->Failure Solvent is wet

Caption: Decision-making workflow for troubleshooting the cyclization step.

Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?

Answer: In this specific synthesis, the cyclization is directed by the activating amino group (now an amide) and the deactivating bromo and carboxyl groups. The cyclization should occur ortho to the amide and meta to the deactivating groups, leading to the desired 6-carboxylate. If you are observing the formation of the 4-carboxy-6-bromo isomer, it would be highly unusual. However, if your starting material was different, for instance, methyl 3-amino-2-bromobenzoate, the regioselectivity would be a significant concern. Always confirm the structure of your starting materials and product by 2D NMR techniques (COSY, HMBC, NOESY) to unambiguously assign the substitution pattern.

Q4: The purification of the final product is difficult, and I have low recovery after recrystallization.

Answer: Oxindoles can have poor solubility, which can make recrystallization challenging.

  • Solvent Screening: A good starting point for recrystallization is a polar protic solvent like ethanol, often with the addition of water to induce precipitation. Ethyl acetate/hexanes is another common system.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography can be effective. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can help separate the product from impurities. Ensure your crude product is fully dissolved in a minimal amount of a strong solvent (like DCM) before loading onto the column.

  • Acid/Base Wash: During the workup of the cyclization, a thorough wash with dilute acid is crucial to remove any remaining Lewis acid and basic impurities.

IV. Optimizing Reaction Conditions: A Tabular Guide

The following table summarizes key parameters that can be adjusted to optimize the yield and purity of the final product.

ParameterStep 1: AcylationStep 2: CyclizationRationale & Expert Notes
Solvent Dichloromethane (DCM), Ethyl Acetate1,2-Dichloroethane (DCE), NitrobenzeneFor Step 2, DCE is generally preferred due to its higher boiling point and ability to solvate the AlCl₃ complex.
Temperature 0 °C to Room Temp80 °C - 90 °CCareful temperature control in Step 1 prevents hydrolysis of the acid chloride. Step 2 requires heat to proceed at a reasonable rate.
Catalyst N/A (Base mediated)AlCl₃ (3.0 eq)The stoichiometry of AlCl₃ is crucial. Less than 2.5 eq may result in an incomplete reaction.
Reaction Time 2 - 4 hours4 - 8 hoursMonitor by an appropriate analytical technique (TLC, LC-MS) to determine the optimal reaction time and avoid byproduct formation.
Workup Aqueous washesQuenching in ice/HClA careful and cold quench in Step 2 is essential for safety and to precipitate the product cleanly.

V. References

  • Organic Syntheses Procedure, 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]

  • Organic Chemistry Portal, Oxindole synthesis. Available at: [Link]

  • Juniper Publishers, Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Available at: [Link]

  • ACS Publications, Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. Available at: [Link]

Sources

Technical Support Center: Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS 1638768-53-2). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting protocols, and answers to frequently encountered challenges during the synthesis, purification, and analysis of this important intermediate.

Compound Overview & Key Characteristics

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a substituted oxindole derivative. The oxindole core is a privileged scaffold in medicinal chemistry, and this specific molecule, with its bromo and methyl carboxylate functionalities, serves as a versatile building block for more complex target molecules.[1][2] Understanding its reactivity is key to successful experimentation. The electron-withdrawing nature of the bromine atom and the ester group influences the reactivity of the aromatic ring, while the lactam moiety and the C3 methylene group present their own synthetic challenges.

PropertyValueSource
CAS Number 1638768-53-2[3][4]
Molecular Formula C₁₀H₈BrNO₃[3]
Molecular Weight 270.08 g/mol [3]
Appearance Typically a white to light yellow solid[1]
Storage Store at 0-8 °C, sealed in a dry environment[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this molecule?

A1: The principal challenge is achieving regioselective bromination. The oxindole ring has multiple potential sites for electrophilic substitution. Controlling the reaction conditions to favor bromination at the C4 position while avoiding side reactions at C5, C7, or the activated C3 position is critical. Studies on similar oxindole systems show that the choice of brominating agent, solvent, and temperature can drastically alter the product distribution.[5]

Q2: Why is my final product showing signs of degradation?

A2: Oxindole derivatives can be sensitive to both strongly acidic and basic conditions, especially at elevated temperatures. The ester functionality can be hydrolyzed, or the lactam ring can be opened. Furthermore, the C3 position can be susceptible to oxidation. It is crucial to use mild conditions during workup and purification and to store the compound properly.

Q3: What analytical methods are recommended for purity assessment?

A3: A combination of High-Performance Liquid Chromatography (HPLC) for purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass verification and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation is the standard approach.[6][7][8]

Troubleshooting Guide: Byproduct Analysis & Mitigation

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: An unexpected mass peak corresponding to a dibrominated product is observed in LC-MS.
  • Symptom: Your LC-MS analysis shows a significant peak with an isotopic pattern for two bromine atoms (M, M+2, M+4) and a mass of approximately 349.99 g/mol .

  • Potential Cause & Causality: This is a classic case of over-bromination. The desired monobrominated product is still electron-rich enough to react with a second equivalent of the electrophilic brominating agent (e.g., NBS, Br₂). The C5 and C7 positions are the most likely sites for a second bromination. The kinetics of the second bromination are often competitive with the first, especially if the brominating agent is added too quickly or in excess.[5][7]

  • Diagnostic Workflow & Solution:

    G start Symptom: Dibrominated peak in LC-MS (m/z ~350) step1 Verify Stoichiometry: Ensure brominating agent is ≤ 1.0 equivalent. start->step1 step2 Control Reagent Addition: Add brominating agent slowly at low temperature (e.g., 0 °C). step1->step2 step3 Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of starting material and formation of product. step2->step3 step4 Quench Reaction Promptly: Stop the reaction as soon as starting material is consumed to prevent over-bromination. step3->step4 end_node Outcome: Minimized dibrominated byproduct. step4->end_node

    Caption: Troubleshooting workflow for dibromination.

  • Detailed Protocol: Controlled Monobromination

    • Dissolve the starting material (methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate) in a suitable solvent (e.g., Acetonitrile or DMF).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Dissolve N-Bromosuccinimide (NBS) (0.98 - 1.0 equivalents) in the same solvent.

    • Add the NBS solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

    • Monitor the reaction every 15 minutes by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Proceed with standard aqueous workup and extraction. This precise control minimizes the presence of excess brominating agent available to react with the product.[9]

Issue 2: The final product contains an isomeric byproduct.
  • Symptom: ¹H NMR shows two distinct sets of aromatic proton signals, and HPLC analysis reveals two peaks with the same mass but different retention times.

  • Potential Cause & Causality: Regioselectivity was not fully achieved. While the C4 position is a target, bromination can also occur at other positions on the benzene ring, most commonly C5 or C7, leading to isomeric products. The directing effects of the existing substituents (the acylamino and carboxylate groups) and the reaction conditions dictate the final isomeric ratio. Electrophilic aromatic substitution is highly sensitive to the solvent and catalyst used.[10]

  • Diagnostic Workflow & Solution:

    G start Symptom: Isomeric impurities detected by NMR/HPLC. cause Cause: Lack of Regioselectivity start->cause solv Solution 1: Modify Solvent System. (e.g., try less polar solvents like CCl₄ or Dichloromethane). cause->solv reag Solution 2: Change Brominating Agent. (e.g., Pyridinium bromide perbromide can offer different selectivity).[11] cause->reag purify Solution 3: Optimize Purification. (Use high-resolution column chromatography or prep-HPLC). cause->purify end_node Outcome: Improved Isomeric Purity solv->end_node reag->end_node purify->end_node

    Caption: Strategy for resolving isomeric impurities.

  • Detailed Protocol: Purification by Column Chromatography

    • Prepare a slurry of silica gel in the initial eluent (e.g., 10% Ethyl Acetate in Hexane).

    • Load the crude product onto the column (dry loading is recommended for better separation).

    • Elute the column with a shallow gradient of Ethyl Acetate in Hexane (e.g., increasing from 10% to 40% over 10-15 column volumes).

    • Collect small fractions and analyze them by TLC or HPLC to identify and combine the pure fractions of the desired C4-bromo isomer. Isomers often have small but significant differences in polarity, allowing for separation with a carefully optimized gradient.[11][12]

Issue 3: Low overall yield after purification.
  • Symptom: The isolated mass of the pure product is significantly lower than theoretically expected, even with complete consumption of the starting material.

  • Potential Cause & Causality: This can be due to several factors:

    • Product Instability: The product may be degrading during a lengthy workup, purification, or upon exposure to light/air. The C3 position of the oxindole ring can be susceptible to oxidation.[13]

    • Hydrolysis: The methyl ester can be partially hydrolyzed to the corresponding carboxylic acid during aqueous workup if the pH is not carefully controlled. This carboxylic acid byproduct may be lost in the organic phase during extraction or remain on the silica column.

    • Poor Recovery from Column: The product may have limited solubility in the chromatography eluent or may be adsorbing irreversibly to the silica gel.

  • Diagnostic Workflow & Solution:

    Potential Cause Diagnostic Step Mitigation Strategy
    Product Instability Analyze crude reaction mixture by ¹H NMR and LC-MS immediately after quenching. Compare with the analysis of the purified product.Minimize exposure to heat, strong acids/bases, and light. Conduct purification steps quickly.
    Ester Hydrolysis Acidify the aqueous layers from the workup and extract again. Analyze the extract for the carboxylic acid byproduct (mass difference of 14 Da).Use a buffered or neutral wash (e.g., saturated sodium bicarbonate followed by brine) instead of strongly acidic or basic washes.[12]
    Poor Recovery After column chromatography, flush the column with a highly polar solvent (e.g., 10% Methanol in DCM) and check if any product elutes.Modify the eluent system. If the product is highly polar, consider using a different stationary phase like alumina or reverse-phase silica.

References

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester . Organic Syntheses Procedure. [Link]

  • Methyl 4-bromo-1H-pyrrole-2-carboxylate . PubChem. [Link]

  • How can synthesis 4-bromo indole and 4-methyl indole?. ResearchGate. [Link]

  • A Study of Certain Brominated Derivatives of Oxindole. ElectronicsAndBooks. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH. [Link]

  • Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.org. [Link]

  • Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. ResearchGate. [Link]

  • Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. The Journal of Organic Chemistry - ACS Publications. [Link]

  • How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated?. ResearchGate. [Link]

  • 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. ResearchGate. [Link]

  • methyl 4-bromo-3,3-dimethyl-2-oxo-indoline-6-carboxylate. Star-Bld. [Link]

  • methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. Autech Scientific. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate , a substituted oxindole of interest in medicinal chemistry. While a direct experimental spectrum for this specific molecule is not publicly available, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related compounds to predict, interpret, and validate its spectral features. Our approach emphasizes the "why" behind the analysis, empowering researchers to apply these principles to their own work.

The Structural Context: Understanding the Oxindole Core

The target molecule belongs to the oxindole family, a heterocyclic scaffold prevalent in numerous biologically active compounds. The substituents—a bromine atom at the 4-position and a methyl carboxylate group at the 6-position—significantly influence the electron distribution within the aromatic ring and, consequently, the chemical shifts of the protons and carbons. Understanding these substituent effects is paramount for accurate spectral assignment.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The expected ¹H NMR spectrum of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate in a common solvent like DMSO-d₆ would likely exhibit the following signals. The predictions are based on the additive effects of the substituents on the parent oxindole core and data from analogous structures.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
NH (H1)~10.5 - 11.0Singlet (broad)1HThe amide proton in oxindoles is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen.
H5~7.5 - 7.7Singlet or narrow Doublet1HThis proton is situated between the electron-withdrawing bromine and carboxylate groups, leading to a downfield shift. The coupling to H7 would be a meta-coupling, which is often small and may not be resolved.
H7~7.3 - 7.5Singlet or narrow Doublet1HThis proton is ortho to the amide nitrogen and meta to the bromine and carboxylate groups. Its chemical shift is influenced by these competing effects. Similar to H5, the meta-coupling to H5 might be minimal.
OCH₃~3.8 - 3.9Singlet3HThe methyl protons of the ester group are expected in this typical range, appearing as a sharp singlet as there are no adjacent protons to couple with.
CH₂ (H3)~3.6 - 3.7Singlet2HThe methylene protons at the 3-position of the oxindole ring are adjacent to a carbonyl group and are expected to resonate in this region as a singlet.

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

Predicting the ¹³C NMR spectrum involves a careful consideration of the electronic effects of the substituents on the oxindole framework. Based on extensive studies on substituent-induced chemical shifts in oxindoles, we can anticipate the following resonances.[1][2][3]

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C=O (C2)~175 - 178The carbonyl carbon of the lactam is highly deshielded.
C=O (Ester)~165 - 168The ester carbonyl carbon is also deshielded, but typically less so than the amide carbonyl.
C7a~140 - 143This quaternary carbon is adjacent to the nitrogen and part of the aromatic system.
C6~130 - 133The carbon bearing the carboxylate group will be shifted downfield.
C3a~128 - 131This quaternary carbon is part of the aromatic ring fusion.
C5~125 - 128This aromatic methine carbon is influenced by the adjacent bromine and meta-carboxylate group.
C7~115 - 118This aromatic methine carbon is ortho to the nitrogen and meta to the other substituents.
C4~110 - 113The carbon bearing the bromine atom is expected to be shifted to this region due to the heavy atom effect.
OCH₃~52 - 54The methyl carbon of the ester group.
CH₂ (C3)~35 - 38The methylene carbon adjacent to the carbonyl group.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predictions, we can compare them with experimental data from similar molecules.

  • Parent Oxindole : In DMSO-d₆, the parent oxindole shows signals for its aromatic protons between δ 6.8 and 7.2 ppm, the NH proton around 10.4 ppm, and the CH₂ protons at approximately 3.46 ppm. The introduction of a bromine at C4 and a methyl carboxylate at C6 is expected to deshield the remaining aromatic protons (H5 and H7).

  • Substituted Indoles : While not oxindoles, data from substituted indoles can provide insights. For instance, in 4-bromo-3-methyl-1H-indole, the aromatic protons are in the range of δ 6.95-7.28 ppm.[4] The presence of the electron-withdrawing C2-oxo group and the C6-carboxylate in our target molecule will further shift the aromatic protons downfield.

  • Substituent Effects on ¹³C Shifts : Studies on substituent-induced chemical shifts in oxindoles provide a quantitative basis for our predictions.[1][2][3] For example, a bromine substituent at C4 and a carboxyl group at C6 will have predictable deshielding or shielding effects on the various carbons of the oxindole ring.

Experimental Protocol for NMR Analysis

For researchers seeking to acquire experimental data for this compound, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for oxindoles due to their polarity and the desire to observe the NH proton.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
  • Filter the solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
  • Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary. A proton-decoupled spectrum is standard.
  • To aid in definitive assignments, acquire two-dimensional (2D) NMR spectra:
  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. In this molecule, it would confirm the lack of coupling for most signals.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is crucial for assigning the CH₂, CH₃, and aromatic CH signals.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is invaluable for assigning the quaternary carbons and confirming the overall connectivity.

Visualizing the Analytical Workflow

The logical flow of NMR analysis for structural elucidation can be represented as follows:

NMR_Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation H1_NMR 1D ¹H NMR Assign_1D Assign 1D Spectra H1_NMR->Assign_1D C13_NMR 1D ¹³C NMR C13_NMR->Assign_1D COSY 2D COSY Assign_2D Assign 2D Spectra (Correlations) COSY->Assign_2D HSQC 2D HSQC HSQC->Assign_2D HMBC 2D HMBC HMBC->Assign_2D Predict_Shifts Predict Chemical Shifts (Substituent Effects) Predict_Shifts->Assign_1D Guides Assign_1D->Assign_2D Initial Assignments Structure_Validation Validate Structure Assign_2D->Structure_Validation Definitive Assignments

Caption: A typical workflow for the structural elucidation of an organic molecule using various NMR techniques.

Conclusion

The NMR analysis of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate provides an excellent case study in the power of predictive spectroscopy and comparative analysis. By understanding the fundamental principles of substituent effects and leveraging data from related structures, researchers can confidently approach the structural elucidation of novel compounds. The use of a comprehensive suite of 1D and 2D NMR experiments is essential for unambiguous assignment and structural validation, ensuring the integrity of data in drug discovery and development pipelines.

References

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry 8.5 (2004): 397-438.
  • Kolehmainen, E., et al. "Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles." New Journal of Chemistry 28.10 (2004): 1214-1220.
  • Kwan, E. E., and S. G. Huang. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Sohár, P., and G. Stájer. "Interpretation of substituent-induced 13 C NMR chemical shifts of oxindoles." New Journal of Chemistry 28.10 (2004): 1214-1220.
  • PubChem. "4-bromo-1H-indole-2-carboxylic acid." Accessed January 23, 2026. [Link]

  • Google Patents. "CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid." Accessed January 23, 2026.
  • Al-Haiza, M. A. "Substituent effects on 13C-NMR and IR spectral data of 3-(4-X-phenacylidene) oxindoles." University of Sharjah Journal of Pure & Applied Sciences 4.1 (2007): 19-30.
  • Doc Brown's Chemistry. "on the 13C NMR spectrum of 1-bromo-2-methylpropane." Accessed January 23, 2026. [Link]

  • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry 8.5 (2004): 397-438.
  • ResearchGate. "How can synthesis 4-bromo indole and 4-methyl indole?" Accessed January 23, 2026. [Link]

  • Figshare. "1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard." Accessed January 23, 2026. [Link]

  • ResearchGate. "1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2." Accessed January 23, 2026. [Link]

  • Kolehmainen, E., et al. "Interpretation of substituent-induced C NMR chemical shifts of oxindolesw." New Journal of Chemistry 28.10 (2004): 1214-1220.
  • Journal of Chemical and Pharmaceutical Sciences. "1HNMR spectrometry in structural elucidation of organic compounds." Accessed January 23, 2026. [Link]

  • Royal Society of Chemistry. "Supporting information." Accessed January 23, 2026. [Link]

  • Pretsch, E., et al. Structure Elucidation by NMR in Organic Chemistry. Springer, 2009.
  • Royal Society of Chemistry. "SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I)." Accessed January 23, 2026. [Link]

  • ACS Publications. "Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives." Accessed January 23, 2026. [Link]

  • Wiley-VCH. "Supporting Information." Accessed January 23, 2026. [Link]

  • ResearchGate. "Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also..." Accessed January 23, 2026. [Link]

  • Royal Society of Chemistry. "Supporting information." Accessed January 23, 2026. [Link]

  • Organic Syntheses. "1H-Indole-4-carboxylic acid, methyl ester." Accessed January 23, 2026. [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Information." Accessed January 23, 2026. [Link]

Sources

Mass spectrometry of "methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

For researchers and professionals in drug development, the precise structural characterization and quantification of novel synthetic intermediates are paramount. Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, a substituted oxindole, represents a class of compounds frequently encountered as precursors in the synthesis of bioactive molecules. Mass spectrometry (MS) is the cornerstone technique for this analysis, offering unparalleled sensitivity and structural information.

This guide provides a comparative analysis of different mass spectrometry platforms for the characterization of this specific brominated oxindole. We will explore the causality behind instrumental choices, from ionization sources to mass analyzers, and provide field-proven insights into protocol design and data interpretation.

Foundational Analysis: Molecular Formula and Isotopic Pattern

Before any analysis, understanding the theoretical properties of the target molecule is crucial.

  • Molecular Formula: C₁₀H₈BrNO₃

  • Monoisotopic Mass: 268.9738 g/mol

  • Key Feature: The presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance. This creates a highly characteristic isotopic pattern where the molecular ion (M) and the M+2 ion appear as a doublet with an intensity ratio of approximately 1:1. This signature is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.

Comparison of Ionization Techniques: ESI vs. EI

The choice of ionization technique is dictated by the analyte's properties and the desired chromatographic coupling.

  • Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This often leads to extensive fragmentation, providing a detailed "fingerprint" spectrum. While useful, EI is generally unsuitable for this molecule due to its low volatility and thermal lability. Furthermore, the molecular ion peak can be weak or absent, complicating initial identification.[1]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for molecules in solution, making it perfectly compatible with Liquid Chromatography (LC-MS). It generates ions by creating a fine spray of charged droplets. For methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, ESI in positive ion mode is the preferred method. The secondary amine within the oxindole ring is readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺, at m/z 269.9816 and 271.9795. This preserves the molecular weight information, which is critical for initial characterization.[2][3]

Comparative Analysis of High-Resolution Mass Analyzer Platforms

The choice of mass analyzer dictates the quality and type of data obtained. Here, we compare three workhorse platforms: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ).

Quadrupole Time-of-Flight (Q-TOF)

A Q-TOF is a hybrid instrument combining a quadrupole for precursor ion selection and a time-of-flight analyzer for high-resolution, accurate-mass detection.[4]

  • Expertise & Experience: Q-TOF instruments are exceptionally well-suited for the initial characterization of novel compounds like our target molecule. Their primary strength lies in providing high-resolution full-scan data (MS1) and accurate-mass product ion spectra (MS/MS). This allows for the confident determination of the elemental composition of both the parent molecule and its fragments. For our analyte, a Q-TOF would easily resolve the ⁷⁹Br/⁸¹Br isotopic pattern and provide mass accuracy typically below 5 ppm, confirming the elemental formula C₁₀H₈BrNO₃.

  • Trustworthiness: The high mass accuracy of a Q-TOF provides a self-validating system. An accurate mass measurement significantly reduces the number of possible elemental formulas, often leaving only one logical candidate, thus confirming the compound's identity with high certainty.[5]

Orbitrap Mass Analyzer

Orbitrap technology also provides high-resolution, accurate-mass data, trapping ions in an orbital motion within an electric field.[6]

  • Expertise & Experience: Orbitrap analyzers, often coupled with a quadrupole for precursor selection (e.g., Q Exactive series), offer even higher resolving power than many Q-TOF systems (often >100,000 FWHM).[5][6] This exceptional resolution is advantageous in complex matrices where isobaric interferences might be present. For the analysis of our target compound, an Orbitrap would provide unambiguous confirmation of the isotopic pattern and elemental composition. The stability of the Orbitrap often means less frequent mass calibration is required compared to a TOF analyzer.[5]

  • Trustworthiness: Like the Q-TOF, the high-resolution accurate-mass (HRAM) data from an Orbitrap provides high-fidelity results, ensuring confidence in structural confirmation. The ability to perform retrospective data analysis on HRAM full-scan data is a significant advantage, allowing for the investigation of other components in the sample without re-injection.[6]

Triple Quadrupole (QqQ)

A Triple Quadrupole instrument consists of two quadrupoles for mass filtering (Q1 and Q3) separated by a collision cell (q2).

  • Expertise & Experience: The QqQ is the undisputed gold standard for targeted quantification due to its exceptional sensitivity and selectivity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[4] In this mode, Q1 is set to isolate the precursor ion (e.g., m/z 269.98), which is then fragmented in q2. Q3 is then set to monitor for a specific, high-intensity fragment ion. This process filters out nearly all chemical noise, resulting in very low limits of detection (LOD) and quantification (LOQ).

  • Trustworthiness: While unparalleled for quantification, a QqQ is not the ideal tool for initial characterization. It operates at unit resolution, meaning it cannot provide accurate mass data. It is a "discovery" tool only after you already know the precursor and product ions you are looking for.

Anticipated Fragmentation Pathways (MS/MS)

Understanding the fragmentation of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is crucial for both structural confirmation (on a Q-TOF or Orbitrap) and for developing a sensitive quantification method (on a QqQ). Fragmentation is typically induced via Collision-Induced Dissociation (CID).

The protonated molecule ([M+H]⁺, m/z 269.98/271.98) will likely fragment through several key pathways based on established principles for indole and ester fragmentation:[1][7][8]

  • Loss of the Methoxy Group (•OCH₃): A radical loss from the ester, leading to an acylium ion.

  • Loss of Methanol (CH₃OH): A more common neutral loss from a methyl ester.

  • Loss of Carbon Monoxide (CO): Cleavage of the amide bond in the oxindole ring is characteristic.

  • Loss of the Bromo Radical (•Br): Cleavage of the C-Br bond.

  • Combined Losses: Sequential losses, such as the loss of CO followed by the loss of the bromine atom, are also highly probable.

G parent [M+H]⁺ m/z 269.98 / 271.98 frag1 Loss of CH₃OH m/z 237.95 / 239.95 parent->frag1 -32 Da frag2 Loss of CO m/z 241.98 / 243.98 parent->frag2 -28 Da frag3 Loss of •Br m/z 190.05 parent->frag3 -79/81 Da frag4 Loss of CO & •Br m/z 162.05 frag2->frag4 -79/81 Da

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.

Experimental Protocols and Data Comparison

This section provides standardized protocols for analyzing the target compound on the three platforms.

Sample Preparation & Liquid Chromatography

A universal sample preparation and LC method can be used to deliver the analyte to each mass spectrometer.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a working solution of 1 µg/mL by diluting the stock solution with 50:50 methanol:water.

  • LC System: A standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Protocols

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Stock Stock Solution (1 mg/mL in MeOH) Work Working Solution (1 µg/mL in 50:50 ACN:H₂O) Stock->Work Dilution LC UHPLC (C18 Column) Work->LC ESI ESI Source (Positive Mode) LC->ESI MS Mass Analyzer (Q-TOF / Orbitrap / QqQ) ESI->MS Data Data Analysis MS->Data

Caption: General experimental workflow for LC-MS analysis.

Protocol 1: Q-TOF Analysis (Structural Confirmation)

  • Ionization Mode: ESI Positive

  • Scan Mode: Full Scan MS and Targeted MS/MS

  • Mass Range (MS1): 100-500 m/z

  • Resolution: >20,000 FWHM

  • Collision Energy (MS/MS): Ramped 10-40 eV

  • Data Acquired: Accurate mass of precursor and fragment ions.

Protocol 2: Orbitrap Analysis (High-Confidence Confirmation)

  • Ionization Mode: ESI Positive

  • Scan Mode: Full Scan MS and Targeted MS/MS

  • Mass Range (MS1): 100-500 m/z

  • Resolution: 70,000 FWHM

  • Collision Energy (MS/MS): Stepped HCD (15, 30, 45 NCE)

  • Data Acquired: High-resolution, accurate mass of precursor and fragment ions.

Protocol 3: Triple Quadrupole Analysis (Targeted Quantification)

  • Ionization Mode: ESI Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Q1: 269.9 -> Q3: 241.9 (Loss of CO)

    • Q1: 269.9 -> Q3: 190.0 (Loss of Br)

  • Collision Energy: Optimized for maximum signal for each transition (e.g., 25 eV).

  • Data Acquired: Signal intensity for specific precursor-product ion pairs.

Performance Comparison Summary
FeatureQ-TOFOrbitrapTriple Quadrupole (QqQ)
Primary Application Structural Elucidation, Unknown ScreeningHigh-Confidence Confirmation, ScreeningTargeted Quantification
Mass Resolution High (~20,000-50,000)Very High (~70,000-280,000)[6]Low (Unit Resolution)
Mass Accuracy Excellent (< 5 ppm)[5]Excellent (< 3 ppm)[5]Not Applicable
Sensitivity Good (ng/mL range)Good (ng/mL range)Exceptional (pg/mL range)[9]
Data Type Full Spectrum (Qualitative)Full Spectrum (Qualitative)Targeted Intensity (Quantitative)
Self-Validation High (via accurate mass)Highest (via HRAM)Low (requires reference standard)

Conclusion and Recommendations

The optimal mass spectrometry approach for methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is dictated entirely by the analytical goal.

  • For initial synthesis confirmation and structural characterization: A Q-TOF or Orbitrap is essential. Their ability to provide high-resolution, accurate-mass data for both the molecular ion and its fragments allows for unambiguous confirmation of the elemental composition and provides deep structural insight. The characteristic 1:1 isotopic signature of bromine serves as a clear validation point.

  • For determining the concentration of the compound in a complex matrix (e.g., a reaction mixture or biological sample): A Triple Quadrupole is the superior instrument. By developing a highly selective and sensitive MRM method based on the fragmentation data obtained from a Q-TOF or Orbitrap, researchers can achieve limits of detection far superior to those of HRAM platforms, which is critical for quantitative studies.

By understanding the strengths and applications of each platform, researchers can design robust, self-validating analytical methods to accelerate their research and development efforts.

References

  • PubChem. Methyl 4-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link].

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Available from: [Link].

  • Barrow, M. P., et al. (2014). Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. ResearchGate. Available from: [Link].

  • Gorskaya, A. S., et al. (2025). Structural Insight into ESI+-Generated Ions of Oxazolochlorin Derivatives Using Cryogenic Infrared Ion Spectroscopy. PubMed. Available from: [Link].

  • Al-Mousawi, S. M., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. SCIRP. Available from: [Link].

  • ResearchGate. Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. ResearchGate. Available from: [Link].

  • Harrath, A. H., et al. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. Available from: [Link].

  • Scribd. Comparison of Orbitrap, Quarupore and QTOF. Available from: [Link].

  • Royal Society of Chemistry. Supporting Information. Available from: [Link].

  • Reddit. Difference between a Triple Quad and a Triple TOF. Available from: [Link].

  • National Institutes of Health. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. Available from: [Link].

  • Zhang, Q., et al. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. PubMed. Available from: [Link].

  • Chromatography Forum. Orbitrap or QTOF. Available from: [Link].

  • Khmel'nitskii, R. A., et al. (1975). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

Sources

A Senior Application Scientist's Comparative Guide to Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bromine Substitution in the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic introduction of a bromine atom onto the aromatic ring of the oxindole moiety can profoundly influence the molecule's physicochemical properties and biological activity. Halogenation, and particularly bromination, can enhance lipophilicity, modulate electronic properties, and introduce a potential site for halogen bonding, all of which can lead to improved potency and selectivity for biological targets.[2]

This guide provides an in-depth technical comparison of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate and its positional isomers (5-bromo, 6-bromo, and 7-bromo). As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only presents available data but also offers insights into the synthetic strategies and structure-activity relationships (SAR) that govern the performance of these compounds. Due to the limited publicly available data on the specific title compound, this guide will also feature proposed synthetic routes and comparative data from closely related bromo-oxindole analogues to provide a foundational understanding for future research.

Proposed Synthetic Pathways: A Roadmap to Bromo-Substituted Oxindole Carboxylates

The synthesis of methyl bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylates can be approached through a multi-step sequence starting from commercially available bromonitrobenzoic acids. The general strategy involves the formation of a substituted phenylacetate, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the oxindole ring.

A plausible synthetic route for the target compound, methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, is outlined below. This pathway can be adapted for the synthesis of the 5-, 6-, and 7-bromo isomers by starting with the corresponding commercially available bromonitrobenzoic acid isomers.

Synthetic_Pathway_4-Bromo-oxindole cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: Cyclization A 4-Bromo-2-nitrobenzoic acid B Methyl 4-bromo-2-nitrobenzoate A->B  MeOH, H₂SO₄ (cat.)   C Methyl 4-bromo-2-nitrophenylacetate B->C  NaCN, DMSO; then H₂O, H₂SO₄; then MeOH, H₂SO₄   D Methyl 2-amino-4-bromophenylacetate C->D  Fe, NH₄Cl, EtOH/H₂O   E Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate D->E  Heat or base  

Figure 1: Proposed synthesis of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.

Causality Behind Experimental Choices:

  • Esterification (Step 1): The initial esterification of the carboxylic acid is a standard procedure to protect the acid functionality and to introduce the desired methyl ester group early in the synthesis.[3]

  • Homologation (Step 2): The conversion of the benzoate to a phenylacetate can be achieved through various methods. A common approach involves conversion to the benzyl halide followed by cyanation and hydrolysis/esterification. This two-carbon homologation is crucial for creating the necessary backbone for the subsequent cyclization.

  • Nitro Reduction (Step 3): The reduction of the nitro group to an amine is a critical step to enable the final cyclization. The use of iron powder in the presence of an ammonium chloride solution is a classic and effective method for this transformation, known for its functional group tolerance.[4][5][6]

  • Cyclization (Step 4): The final intramolecular cyclization of the amino-ester to the oxindole is often achieved by heating or by treatment with a base. This reaction proceeds via an intramolecular nucleophilic attack of the amine onto the ester carbonyl group.[7][8]

Comparative Physicochemical Properties: The Influence of Bromine's Position

Property4-Bromo-2-oxindole5-Bromo-2-oxindole6-Bromo-2-oxindole7-Bromo-2-oxindole
Molecular Formula C₈H₆BrNOC₈H₆BrNOC₈H₆BrNOC₈H₆BrNO
Molecular Weight 212.05212.05[9]212.05212.05
Melting Point (°C) Data not available213-215[9]213-222[10]Data not available
Calculated LogP 1.91.9[9]1.91.9
Appearance Data not availableOff-white solidOff-white to yellow crystalline powder[10]Data not available

Analysis of Positional Effects:

The position of the bromine atom on the benzene ring of the oxindole scaffold is expected to influence several key physicochemical properties:

  • Acidity of the N-H bond: The electron-withdrawing nature of the bromine atom will increase the acidity of the N-H proton. The magnitude of this effect will depend on the position of the bromine relative to the nitrogen atom, with a stronger effect anticipated when the bromine is in the 4- or 6-position due to resonance effects.

  • Dipole Moment: The position of the bromine will significantly alter the overall dipole moment of the molecule, which can influence its solubility and interactions with biological targets.

  • Crystal Packing: The different substitution patterns will lead to variations in crystal packing, resulting in different melting points and solubilities.

Biological Activity: A Comparative Overview of Bromo-Oxindoles

While a direct comparative study of the anticancer or antimicrobial activity of the four positional isomers of methyl bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is not available, the broader literature on bromo-oxindoles provides valuable insights into their potential biological activities.

Anticancer Activity:

The oxindole scaffold is a well-established pharmacophore in the design of anticancer agents, with several derivatives having entered clinical trials. The introduction of a bromine atom has been shown to enhance the anticancer activity of many oxindole derivatives.[11][12]

  • Kinase Inhibition: Many oxindole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The position of the bromine atom can influence the binding affinity and selectivity of these compounds for their target kinases. For instance, 4-bromoindole derivatives have been investigated as potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in several signaling pathways implicated in cancer.[2]

  • Structure-Activity Relationship (SAR): Studies on various substituted oxindoles have shown that the nature and position of the substituent on the aromatic ring are critical for anticancer activity. For example, in a series of oxindole-indole conjugates, a 5-bromo substitution on the oxindole moiety resulted in a compound with an IC₅₀ of 3.31 µM against the MCF-7 breast cancer cell line.[13]

Antimicrobial Activity:

Bromo-substituted indoles and oxindoles have also demonstrated significant antimicrobial activity.[14][15][16]

  • Mechanism of Action: The antimicrobial mechanism of bromoindoles can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

  • Positional Importance: The position of the bromine atom can affect the spectrum of activity. For example, a study on bromoindole derivatives as antibacterial agents against Staphylococcus aureus highlighted the importance of the substitution pattern on the indole ring for potent activity.

Biological_Activity_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis Syn Synthesis of Bromo-Oxindole Isomers AntiC Anticancer Assays (e.g., MTT, Kinase Inhibition) Syn->AntiC AntiM Antimicrobial Assays (e.g., MIC, MBC) Syn->AntiM SAR Structure-Activity Relationship (SAR) Analysis AntiC->SAR AntiM->SAR Comp Comparative Analysis of Isomers SAR->Comp

Figure 2: A generalized workflow for the comparative biological evaluation of bromo-oxindole isomers.

Experimental Protocols

The following are detailed, self-validating protocols for the proposed synthesis of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. These can be adapted for the other isomers by starting with the appropriate starting materials.

Protocol 1: Synthesis of Methyl 4-bromo-2-nitrobenzoate (Step 1)

  • To a solution of 4-bromo-2-nitrobenzoic acid (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.[3]

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 4-bromo-2-nitrobenzoate.

Protocol 2: Synthesis of Methyl 2-amino-4-bromophenylacetate (Steps 2 & 3)

This protocol combines the homologation and reduction steps for efficiency.

  • Convert methyl 4-bromo-2-nitrobenzoate to the corresponding benzyl bromide using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux.

  • React the resulting benzyl bromide with sodium cyanide in a polar aprotic solvent like DMSO to yield the corresponding benzyl cyanide.

  • Hydrolyze the cyanide in the presence of a strong acid (e.g., H₂SO₄) and subsequently esterify with methanol to yield methyl 4-bromo-2-nitrophenylacetate.

  • To a solution of methyl 4-bromo-2-nitrophenylacetate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).[4][5]

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-amino-4-bromophenylacetate, which can be used in the next step without further purification.

Protocol 3: Synthesis of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (Step 4)

  • Dissolve methyl 2-amino-4-bromophenylacetate (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution at reflux for 12-24 hours. The cyclization can be monitored by TLC.[14]

  • Alternatively, the cyclization can be promoted by the addition of a non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide at room temperature or with gentle heating.

  • After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Conclusion and Future Perspectives

This guide provides a comparative framework for understanding the synthesis and potential biological activities of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate and its positional isomers. While a lack of direct experimental data for the title compound necessitates the use of related analogues for comparison, the presented information offers valuable insights for researchers entering this area.

The proposed synthetic routes are based on established chemical transformations and provide a solid starting point for the preparation of these compounds. The comparative analysis of physicochemical properties and biological activities, drawn from the broader bromo-oxindole literature, underscores the critical role of the bromine atom's position in determining the molecule's overall characteristics.

Future research should focus on the systematic synthesis and biological evaluation of this complete isomeric series. Such studies will be invaluable for elucidating the precise structure-activity relationships and for identifying lead compounds for further development as potential therapeutic agents. The exploration of their anticancer and antimicrobial properties, in particular, holds significant promise for addressing unmet medical needs.

References

  • Justia Patents. (2020). Synthesis of 2-indolinone derivatives. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 4-Bromoindole: Advancing Neuropharmacology and Oncology Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-oxindole. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
  • National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (2025). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Amino-3-bromobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoreduction of nitroarenes into aminoarenes. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Retrieved from [Link]

  • PubMed. (2014). Studies on the stereochemical assignment of 3-acylidene 2-oxindoles. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Bromo-2-oxindole. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylene for the synthesis of quinoline and indole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ácido 3-amino-4-bromobenzoico. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Retrieved from [Link]

  • MedChemComm. (2010). Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Amino-3-bromobenzoic acid. Retrieved from [Link]

  • YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]

  • Sci-Hub. (2001). One-Pot Synthesis of Functionalized Indoles by Cyclization of Lithiated Amides and Nitriles with Oxaldiimidoyl Dichlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

Sources

The Oxindole Scaffold: A Comparative Guide to the Biological Activity of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Oxindole Core

The 2-oxindole scaffold, a bicyclic aromatic structure consisting of a fused benzene and pyrrolidinone ring system, represents a cornerstone in medicinal chemistry.[1] This "privileged" scaffold is found in numerous natural products and has been extensively utilized in the development of therapeutic agents with a wide array of biological activities.[2] Its structural simplicity, coupled with the ability to be readily functionalized at multiple positions, allows for the fine-tuning of its pharmacological properties.[1] Oxindole derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, among others.[3][4][5]

A key area of interest for oxindole-based compounds is their activity as protein kinase inhibitors.[6] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The oxindole core serves as an effective pharmacophore for designing ATP-competitive kinase inhibitors, with notable examples including the FDA-approved anticancer drug Sunitinib.[7]

This guide focuses on methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate , a specific derivative of the 2-oxindole core. While direct experimental data for this particular compound is not extensively available in the public domain, we can infer its potential biological activities by comparing it to structurally similar compounds. This comparative analysis, based on established structure-activity relationships (SAR), will provide valuable insights for researchers and drug development professionals working with this class of molecules. We will explore how substitutions at the 4- and 6-positions of the oxindole ring, in conjunction with the core structure, are likely to influence its biological profile, particularly in the context of anticancer and antimicrobial activities.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-oxindole derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the pyrrolidinone core. For our target compound, methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate , we will analyze the influence of the bromo group at the 4-position and the methyl carboxylate group at the 6-position.

The Influence of Halogenation at the 4- and 6-Positions

Halogenation of the oxindole ring is a common strategy to modulate biological activity. Bromine, being an electron-withdrawing and lipophilic group, can significantly impact a molecule's ability to interact with biological targets.

  • Anticancer Activity: Studies on various 3-substituted oxindoles have shown that halogenation of the aromatic ring can enhance antiproliferative activity. For instance, a 6-chloro substitution in a series of 3-pyridyl oxindole hybrids resulted in potent cytotoxic effects against numerous cancer cell lines.[8] This suggests that an electron-withdrawing group at the 6-position can be beneficial for anticancer activity. While our target compound has a methyl carboxylate at this position, which is also electron-withdrawing, the effect of a bromo group at the 4-position is less commonly reported. However, it is plausible that the combination of these two electron-withdrawing groups could contribute to potent antiproliferative effects.

  • Antimicrobial Activity: In the context of isatin derivatives, which share the core oxindole structure, substitution with bromine at the 5th position has been shown to produce more active antimicrobial compounds.[3] This highlights the potential for halogenation to enhance antibacterial and antifungal properties. The 4-bromo substitution in our target compound could confer similar antimicrobial activity.

The Role of the 6-Carboxylate Group

The presence of a methyl carboxylate group at the 6-position introduces a potential hydrogen bond acceptor and can influence the molecule's solubility and pharmacokinetic properties. While specific data on 6-carboxy-substituted oxindoles is limited, the electronic-withdrawing nature of this group is a key feature. In the broader context of heterocyclic compounds, such substitutions are known to be critical for biological activity.[9][10]

Comparative Biological Activity Data

To contextualize the potential activity of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate , the following table summarizes the reported biological activities of structurally related oxindole derivatives. This data is compiled from various in vitro studies and provides a basis for inferring the likely efficacy of our target compound.

Compound/DerivativeSubstitution PatternBiological ActivityTarget/AssayIC50/Activity MetricReference
3-pyridyl oxindole hybrid6-ChloroAnticancerNCI-60 cell linesPotent cytotoxic effects[8]
3-substituted oxindole5-FluoroAnticancerMCF-7 (breast cancer)IC50 = 14.77 µM[11]
Isatin derivative5-BromoAntimicrobialS. aureus, E. coliHigher activity than parent[3]
3-alkenyl-oxindoleN/AKinase InhibitionVEGFR, FGFR, PDGFRPotent (nM range)[7]
Oxindole analogueN/AKinase InhibitionTAK1IC50 = 8.9 nM[12]
5-fluoro-2-oxindole derivativeThiazole at C3AnticancerMultiple cancer cell linesHigh growth inhibition (>70%)[13]

Note: This table presents a selection of data from the literature to illustrate the impact of various substitutions on the oxindole core. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

To facilitate further research and validation of the biological activities of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate and its analogues, we provide the following established experimental protocols.

Synthesis of Substituted 2-Oxindoles

The synthesis of substituted 2-oxindoles can be achieved through various established methods. A common approach involves the cyclization of an appropriate N-substituted 2-chloro- or 2-bromoacetamide derivative. For the specific synthesis of the title compound, a multi-step synthesis starting from a substituted aniline would likely be employed, involving steps such as diazotization, Sandmeyer reaction for bromination, and subsequent cyclization to form the oxindole ring, followed by esterification. A general representation of a synthetic approach is depicted below.[2]

Synthesis_Workflow A Substituted Aniline B N-acylation A->B Chloroacetyl chloride C Intramolecular Cyclization B->C Lewis Acid (e.g., AlCl3) D Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate C->D Further modifications (e.g., esterification) RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Autophosphorylation & Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization Oxindole Oxindole Inhibitor (e.g., Sunitinib) Oxindole->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of oxindole derivatives.

Conclusion and Future Directions

Based on the extensive body of research on the 2-oxindole scaffold, methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate emerges as a compound with significant potential for biological activity. The presence of a bromo group at the 4-position and a methyl carboxylate at the 6-position suggests that this molecule could exhibit potent anticancer and/or antimicrobial properties.

The SAR analysis of related compounds indicates that the electron-withdrawing nature of these substituents is likely to be a key determinant of its activity, potentially through the inhibition of protein kinases or other critical cellular targets. To fully elucidate the therapeutic potential of this compound, further experimental validation is essential.

Future research should focus on:

  • Chemical Synthesis: The development of an efficient and scalable synthetic route to obtain sufficient quantities of the pure compound for biological testing.

  • In Vitro Screening: A comprehensive screening of the compound against a panel of cancer cell lines and microbial strains to determine its primary biological activity and spectrum of action.

  • Mechanism of Action Studies: If promising activity is identified, further studies to elucidate the specific molecular targets and mechanisms of action, such as kinase profiling and cellular pathway analysis, will be crucial.

The insights provided in this guide, based on a comparative analysis of structurally related compounds, offer a strong rationale for the continued investigation of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate as a promising lead compound in drug discovery and development.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Zoubi, R. M. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2349. [Link]

  • Wodicka, L. M., et al. (2010). Oxindole derivatives as inhibitors of TAK1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4570.
  • Li, J., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6549. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190821. [Link]

  • Chaithanya, M. S., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Bioinorganic Chemistry and Applications, 2023, 8868103. [Link]

  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15697-15739. [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. European Journal of Medicinal Chemistry, 213, 113175.
  • Parrish, J. P., et al. (2018). Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573.
  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15697-15739. [Link]

  • AbbVie Inc. (2021). Novel Substituted Exomethylene-oxindoles as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 843-844. [Link]

  • Google Patents. (2008). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Patel, A., Bari, S., Talele, G., Patel, J., & Sarangapani, M. (2006). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. International Journal of Pharmaceutical Research, 4, 249-254.
  • Kumar, A., et al. (2013). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Indian Journal of Pharmaceutical Sciences, 75(1), 103-107. [Link]

  • Georgieva, M., & Stoyanov, N. (2015). Molecular diversity of spirooxindoles. Synthesis and biological activity. RSC Advances, 5(101), 82959-82987.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1090903-69-7, methyl 6-bromo-2-oxo-2,3-dihydro-1h-indole-4-carboxylate. Retrieved January 23, 2026 from [Link].

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. [Link]

  • Kumar, R., et al. (2018). Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates. ACS Omega, 3(5), 5582-5592. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Molecules, 27(19), 6549. [Link]

  • Al-Otaibi, F. M., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2389339. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1090903-69-7. Retrieved January 23, 2026 from [Link].

  • Pathak, A., et al. (2021).
  • Kumar, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27508-27521. [Link]

  • Kumar, R., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(31), 28247-28265. [Link]

  • Pathak, A., et al. (2022). Recent Advances, Future Challenges, Sar And Antimicrobial Activities Of Isatin: A Breaf Review. Pharmaceutical and Biosciences Journal, 10(1), 1-10.
  • Baran, P. S., et al. (2018). A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols. Nature Chemistry, 10(8), 843-848. [Link]

  • Alcaide, B., et al. (2021). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 86(17), 11849-11860. [Link]

  • Saini, M. S., et al. (2018). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 23(10), 2465. [Link]

  • Drewry, D. H., et al. (2021). Strategy for lead identification for understudied kinases. ChemRxiv.
  • Alafaleq, N. O., et al. (2022). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Molecules, 27(19), 6549. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Molecules, 27(19), 6549. [Link]

  • Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2004). SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE. Organic Syntheses, 81, 205. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, "methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate" is a highly functionalized derivative that serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The strategic placement of the bromo, methoxycarbonyl, and oxo functionalities offers multiple points for diversification, making efficient and regioselective access to this compound a topic of significant interest to researchers in drug discovery and development.

This guide provides a comparative analysis of two distinct synthetic routes to "methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate". The first route explores the late-stage bromination of a pre-formed oxindole core, while the second, more strategically robust route, involves the cyclization of a pre-functionalized aromatic precursor. Each route is evaluated based on experimental feasibility, yield, scalability, and the underlying chemical principles.

Route 1: Late-Stage C4-Bromination of a Pre-Formed Oxindole Core

This synthetic approach commences with the readily accessible methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate and attempts to introduce the bromine atom at the C4 position in a subsequent step.

Reaction Scheme

Route 1: Late-Stage C4-Bromination cluster_conditions Reaction Conditions start Methyl 2-oxo-2,3-dihydro-1H- indole-6-carboxylate reagents Brominating Agent (e.g., NBS, Br2) start->reagents product Methyl 4-bromo-2-oxo-2,3-dihydro-1H- indole-6-carboxylate reagents->product conds Solvent (e.g., CH2Cl2, CCl4) Catalyst (optional)

Caption: Synthetic approach via late-stage bromination.

Experimental Protocol

Step 1: Synthesis of Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate

A well-established procedure for the synthesis of the starting material, methyl 2-oxoindoline-6-carboxylate, involves the reductive cyclization of a nitro precursor.[2]

Step 2: Bromination of Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate

To a solution of methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate (1.0 equiv) in a suitable solvent such as dichloromethane or carbon tetrachloride, a brominating agent like N-bromosuccinimide (NBS) or bromine (1.0-1.2 equiv) is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Discussion of Route 1

Causality behind Experimental Choices: The choice of a non-polar solvent is standard for electrophilic bromination reactions. NBS is often preferred over liquid bromine for its ease of handling and for minimizing the formation of poly-brominated byproducts.

Trustworthiness and Challenges: This route is conceptually straightforward but suffers from a significant and well-documented challenge: the regioselectivity of electrophilic substitution on the oxindole ring. The electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the carbonyl group direct electrophiles primarily to the C5 and C7 positions. Directing bromination to the C4 position is not a trivial task and often results in a mixture of isomers, leading to low yields of the desired product and difficult purification. The use of directing groups on the nitrogen atom can influence the regioselectivity of electrophilic aromatic substitution on indoles, but this strategy is less predictable for oxindoles and adds extra steps to the synthesis.[3]

Route 2: Cyclization of a Pre-brominated Aromatic Precursor

This more strategic approach introduces the bromine atom at the desired position on the aniline precursor before the formation of the oxindole ring. This ensures unambiguous regiochemistry in the final product.

Reaction Scheme

Route 2: Cyclization of Pre-brominated Precursor start Methyl 3-amino-4- bromobenzoate reagents1 ClCH2COCl, Base start->reagents1 intermediate N-(2-bromo-4-(methoxycarbonyl)phenyl) -2-chloroacetamide reagents2 Pd(OAc)2, Ligand, Base intermediate->reagents2 product Methyl 4-bromo-2-oxo-2,3-dihydro-1H- indole-6-carboxylate reagents1->intermediate reagents2->product

Caption: Synthetic approach via cyclization of a pre-brominated precursor.

Experimental Protocol

Step 1: Synthesis of Methyl 3-amino-4-bromobenzoate

This starting material can be synthesized from 4-bromo-3-nitrobenzoic acid via esterification followed by reduction of the nitro group.[4] A typical procedure involves dissolving 3-amino-4-bromobenzoic acid in methanol, followed by the slow addition of thionyl chloride at 0 °C. The mixture is then refluxed for 24 hours. After neutralization and extraction, the desired methyl ester is obtained.[4]

Step 2: Synthesis of N-(2-bromo-4-(methoxycarbonyl)phenyl)-2-chloroacetamide

To a solution of methyl 3-amino-4-bromobenzoate (1.0 equiv) and a base such as potassium carbonate or triethylamine in a suitable solvent like dichloromethane at room temperature, chloroacetyl chloride (1.1 equiv) is added dropwise.[4] The reaction is stirred for several hours until completion, as monitored by TLC. The crude product is then isolated by extraction and can often be used in the next step without further purification.

Step 3: Palladium-Catalyzed Intramolecular Cyclization

The N-(2-bromo-4-(methoxycarbonyl)phenyl)-2-chloroacetamide (1.0 equiv) is dissolved in a solvent such as toluene or dioxane. A palladium catalyst, typically palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), and a base (e.g., triethylamine or potassium carbonate) are added.[5] The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is filtered, and the product is purified by column chromatography to afford methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate.

Discussion of Route 2

Causality behind Experimental Choices: The synthesis of the chloroacetamide derivative is a standard N-acylation reaction. The subsequent palladium-catalyzed intramolecular C-H functionalization is a powerful method for the formation of the oxindole ring system.[5][6] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the catalytic cycle, which involves oxidative addition of the palladium(0) species to the C-Cl bond, followed by intramolecular C-H activation and reductive elimination to form the C-C bond of the oxindole ring.

Trustworthiness and Advantages: This route is highly reliable and offers excellent control over the regiochemistry of the final product. The starting materials are commercially available or readily prepared. The palladium-catalyzed cyclization is a well-established and high-yielding reaction with good functional group tolerance.[5][6] This makes Route 2 a more robust and scalable approach for the synthesis of the target molecule compared to the less predictable late-stage bromination in Route 1.

Comparative Analysis

FeatureRoute 1: Late-Stage BrominationRoute 2: Cyclization of Pre-brominated Precursor
Starting Materials Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylateMethyl 3-amino-4-bromobenzoate, Chloroacetyl chloride
Number of Steps 2 (from a common precursor)3
Key Transformation Electrophilic Aromatic BrominationPalladium-Catalyzed Intramolecular C-H Functionalization
Regioselectivity Poor to moderate; mixture of isomers expectedExcellent; regiochemistry is pre-determined
Yield Low for the desired C4-bromo isomerGood to excellent
Purification Difficult due to isomeric mixturesStraightforward
Scalability Poor due to low yield and purification challengesGood
Predictability LowHigh

Conclusion

While the late-stage bromination of a pre-formed oxindole ring (Route 1) appears to be a more direct approach on paper, it is fraught with significant challenges related to regioselectivity, leading to low yields and complex purification. In contrast, the cyclization of a pre-brominated aniline precursor (Route 2) offers a highly predictable and efficient synthesis of "methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate". The excellent control over regiochemistry, coupled with the use of well-established and high-yielding reactions, makes Route 2 the superior and recommended strategy for researchers and drug development professionals requiring reliable access to this valuable building block. The initial investment in the synthesis of the functionalized aniline precursor is well compensated by the robustness and efficiency of the subsequent cyclization step.

References

  • (n.d.). Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i) ClCH2COCl, K2CO3, DCM, rt, 3 h. ResearchGate. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085.
  • Wikipedia. (2023, December 11). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • Wang, B. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1826–1840.
  • Li, B., & Ma, D. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Journal of Chemistry, 39(9), 2437-2454.
  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • ResearchGate. (n.d.). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A palladium-catalyzed borylative cyclization cascade reaction of 1,7-enynes: access to functionalized cyclohexanes. Organic & Biomolecular Chemistry, 19(4), 806-810.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.
  • SIELC Technologies. (2018, May 16). N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165–5181.
  • White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • YouTube. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • National Institutes of Health. (2021). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis.
  • Organic Chemistry Portal. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Retrieved from [Link]

  • PubMed. (2014). Palladium-catalyzed intramolecular coupling of 2-[(2-pyrrolyl)silyl]aryl triflates through 1,2-silicon migration. Organic Letters, 16(15), 3954–3957.
  • ResearchGate. (n.d.). ChemInform Abstract: Branch-Selective Synthesis of Oxindole and Indene Scaffolds: Transition Metal-Controlled Intramolecular Aryl Amidation Leading to C3 Reverse-Prenylated Oxindoles. Retrieved from [Link]

  • NESACS. (n.d.). Summer Scholar Report. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS No. 1638768-53-2). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established chemical safety principles and regulatory standards.

Core Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure—a brominated heterocyclic organic molecule—allows for a reliable hazard assessment based on structurally analogous compounds.

Inferred Hazard Profile:

Based on data from similar brominated indole and pyrrole derivatives, methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is anticipated to possess the following hazards.[1][2][3]

Hazard ClassificationGHS Hazard CodeAnticipated EffectAuthoritative Source (Analogues)
Skin Corrosion/IrritationH315 (Category 2)Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationH319 (Category 2A)Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityH335 (Category 3)May cause respiratory irritation.[1][2]
Acute Toxicity, OralH302 (Category 4)Harmful if swallowed.[2]

Causality of Disposal Protocol: The presence of a bromine atom classifies this compound as a halogenated organic substance .[4][5] This is the single most important factor determining its disposal pathway. Halogenated wastes are segregated because they require high-temperature incineration at specialized, licensed facilities to prevent the formation of toxic and environmentally persistent byproducts.[6] Mixing them with non-halogenated waste streams can contaminate large volumes of solvent intended for recycling and lead to regulatory non-compliance.

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the waste, it is imperative to establish a safe working environment.

  • Primary Engineering Control: All handling and transfer of this solid compound, whether in pure form or as residue, must be conducted within a certified chemical fume hood.[5] This is a non-negotiable control to mitigate the risk of inhaling irritating dust or aerosols.

  • Personal Protective Equipment (PPE): The following PPE is mandatory to prevent skin and eye exposure.[7][8]

EquipmentSpecificationRationale
Gloves Nitrile, properly fitted.Protects against skin irritation from direct contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents eye irritation from airborne particles.
Lab Coat Standard, buttoned.Protects skin and clothing from contamination.

Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA) and aligns with best practices for academic and research laboratories.[9][10]

Step 1: Prepare a Designated Waste Container

  • Select a chemically compatible container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

  • Clearly write the full chemical name: "Waste Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate" and specify "Halogenated Organic Solid Waste."[11] Do not use abbreviations.

Step 2: Segregate and Transfer Waste

  • Solid Waste: Inside a fume hood, carefully transfer the solid chemical waste into the prepared container using a dedicated spatula. Avoid creating dust.

  • Contaminated Debris: Any materials grossly contaminated with the compound, such as weighing papers, pipette tips, and gloves, must be placed into the same designated halogenated waste container.

  • Causality: This strict segregation is the cornerstone of safe chemical waste management. Under no circumstances should this compound or its contaminated debris be mixed with non-halogenated waste, aqueous waste, or disposed of in regular trash or down the drain.[4]

Step 3: Container Management and Storage

  • The waste container must be kept securely closed at all times except when waste is actively being added.[11]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be clearly marked.

  • Utilize secondary containment, such as a plastic bin or tray, to contain any potential leaks or spills.[12]

  • Ensure the container is stored away from incompatible materials, including strong oxidizing agents, bases, and amines.[1]

Step 4: Final Removal and Disposal

  • Laboratories are prohibited from accumulating more than 55 gallons of hazardous waste at any one time.[12]

  • Follow your institution's specific procedures for waste pickup. This typically involves submitting a request to the EHS department.

  • Trained EHS professionals will collect the waste for consolidation and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

Emergency Response Procedures

In the event of an accidental spill or exposure, immediate and correct action is crucial.

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[13] If irritation persists, seek medical attention.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][13]
Minor Solid Spill Ensure the spill is contained within the fume hood. Wearing appropriate PPE, gently sweep up the material to avoid creating dust. Place the spilled solid and all cleaning materials into the designated halogenated solid waste container.

Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from hazard identification to final removal.

cluster_prep Preparation Phase cluster_action Action Phase cluster_disposal Disposal Phase start Start: Waste Generated identify 1. Identify Hazard: Halogenated Organic Solid start->identify ppe 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe Mitigate Risk fume_hood 3. Work in Fume Hood ppe->fume_hood prep_container 4. Prepare & Label 'Halogenated Solid Waste' Container fume_hood->prep_container transfer_waste 5. Transfer Waste & Contaminated Items into Container prep_container->transfer_waste seal_container 6. Securely Seal Container After Each Addition transfer_waste->seal_container store_saa 7. Store in Designated SAA with Secondary Containment seal_container->store_saa Maintain Compliance contact_ehs 8. Request Pickup from Institutional EHS store_saa->contact_ehs end_disposal End: Waste Removed by Authorized Personnel contact_ehs->end_disposal

Caption: Disposal workflow for halogenated solid waste.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]

  • Laboratory Chemical Safety Summary for Methyl 4-bromo-1H-pyrrole-2-carboxylate. PubChem, National Institutes of Health. [Link]

  • NIOSH Pocket Guide To Chemical Hazards. Kiet.edu. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]

  • 4-bromo-2-heptene Synthesis Procedure. Organic Syntheses. [Link]

  • Chemical Safety Guide, 5th Ed. Office of Research Services (ORS), National Institutes of Health. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University, Environmental Health and Safety. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. ADCO Services. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.